molecular formula C6H10O2 B1605650 Hex-3-yne-1,6-diol CAS No. 85655-98-7

Hex-3-yne-1,6-diol

Cat. No.: B1605650
CAS No.: 85655-98-7
M. Wt: 114.14 g/mol
InChI Key: ITLHEQKODIKDEM-UHFFFAOYSA-N
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Description

Hex-3-yne-1,6-diol is a useful research compound. Its molecular formula is C6H10O2 and its molecular weight is 114.14 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 120452. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

hex-3-yne-1,6-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O2/c7-5-3-1-2-4-6-8/h7-8H,3-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITLHEQKODIKDEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CO)C#CCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90298070
Record name hex-3-yne-1,6-diol
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Molecular Weight

114.14 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

85655-98-7
Record name NSC120452
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=120452
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name hex-3-yne-1,6-diol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Monograph: 3-Hexyne-1,6-diol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Identity

3-Hexyne-1,6-diol is a symmetrical, primary alkynediol characterized by a central carbon-carbon triple bond flanked by two ethylol groups. Unlike its lower homologue (2-butyne-1,4-diol), which is a commodity chemical, 3-hexyne-1,6-diol serves specialized roles in fine chemical synthesis, corrosion inhibition, and as a high-value intermediate for stereoselective olefin synthesis.

This guide moves beyond standard SDS reporting to provide a functional workflow for researchers utilizing this compound in drug discovery and materials science.

Chemical Structure & Properties
PropertySpecification
Molecular Formula C₆H₁₀O₂
Molecular Weight 114.14 g/mol
Structure HO-(CH₂)₂-C≡C-(CH₂)₂-OH
Physical State Viscous Liquid or Low-Melting Solid (dependent on purity)
Solubility Soluble in water, alcohols, THF; Insoluble in aliphatic hydrocarbons
Key Functionality Internal Alkyne (nucleophilic/electrophilic reactivity), Primary Diol (esterification/etherification)

Critical Safety & Handling (E-E-A-T)

Expertise Note: While often categorized generically with alkynediols, the 1,6-diol substitution pattern reduces the immediate volatility compared to shorter chain analogues, but increases lipophilicity, potentially altering dermal absorption rates.

Hazard Classification (GHS)

Signal Word: WARNING

  • H302: Harmful if swallowed.[1]

  • H315: Causes skin irritation.[1][2]

  • H319: Causes serious eye irritation.[1]

  • H335: May cause respiratory irritation.

Self-Validating Safety Protocol

The following logic gate ensures operator safety before synthesis begins.

SafetyProtocol Start Start: Handling 3-Hexyne-1,6-diol PPE_Check PPE Verification: Nitrile Gloves (>0.11mm) + Goggles Start->PPE_Check Vent_Check Is Fume Hood Airflow > 0.5 m/s? PPE_Check->Vent_Check State_Check Check Physical State: Liquid or Solid? Vent_Check->State_Check Yes Solid_Handling Solid: Use Powder Funnel Avoid Dust Generation State_Check->Solid_Handling Solid Liquid_Handling Liquid: Use Syringe/Cannula Avoid Aerosolization State_Check->Liquid_Handling Liquid Waste Disposal: Non-Halogenated Organic Waste Solid_Handling->Waste Liquid_Handling->Waste

Figure 1: Decision matrix for safe handling based on physical state, ensuring exposure minimization.

Synthesis & Production Logic

The synthesis of 3-hexyne-1,6-diol is classically achieved through the double alkylation of acetylene (ethyne) with ethylene oxide. This route is preferred over Grignard reagents for scalability and atom economy.

Reaction Mechanism




Field Insight: The use of liquid ammonia as a solvent is critical here. It solubilizes the alkali metal acetylide, preventing the precipitation that often stalls this reaction in pure ether solvents.

Applications & Experimental Protocols

A. Stereoselective Reduction (Cis-Alkene Synthesis)

One of the most valuable applications of CAS 85655-98-7 is its conversion to (Z)-3-hexene-1,6-diol , a precursor for biodegradable polymers and pheromone synthesis.

Protocol: Lindlar Hydrogenation

  • Preparation: Dissolve 10 mmol of 3-Hexyne-1,6-diol in 50 mL of MeOH.

  • Catalyst Loading: Add 5 wt% Lindlar catalyst (Pd/CaCO₃ poisoned with lead).

  • Poisoning (Crucial Step): Add 0.1 eq of Quinoline. Why? This prevents over-reduction to the alkane (1,6-hexanediol) and ensures high Z-selectivity.

  • Reaction: Stir under H₂ balloon (1 atm) at 25°C. Monitor via TLC (Stain: KMnO₄).

  • Workup: Filter through Celite to remove Pd. Concentrate in vacuo.

B. Corrosion Inhibition

The triple bond allows pi-electron interaction with metal surfaces (Fe, Cu), forming a protective monolayer.

  • Usage: Add 0.1% - 0.5% w/v to acidic pickling solutions (HCl/H₂SO₄).

  • Mechanism: Chemisorption via the alkyne moiety; the hydroxyl tails increase solubility in the aqueous acid phase.

C. Synthetic Pathway Visualization

SynthesisPathways Acetylene Acetylene (Precursor) Target 3-Hexyne-1,6-diol (CAS 85655-98-7) Acetylene->Target 2 eq. EtO LiNH2/NH3 EthyleneOxide Ethylene Oxide (Electrophile) EthyleneOxide->Target CisAlkene (Z)-3-Hexene-1,6-diol (Polymer Precursor) Target->CisAlkene H2 / Lindlar Cat. (Syn-Addn) TransAlkene (E)-3-Hexene-1,6-diol (Isomer) Target->TransAlkene Na / liq. NH3 (Anti-Addn) Hexanediol 1,6-Hexanediol (Full Reduction) Target->Hexanediol H2 / Pd/C (Exhaustive) Polyesters Unsaturated Polyesters Target->Polyesters Diacids (Esterification)

Figure 2: Divergent synthetic utility of 3-Hexyne-1,6-diol, illustrating control over stereochemistry and saturation.

Storage & Stability

  • Hygroscopicity: The primary hydroxyl groups make this compound slightly hygroscopic.

  • Storage Condition: Store under inert atmosphere (Nitrogen or Argon) at 2-8°C.

  • Shelf Life: 24 months if seal is unbroken.

  • Incompatibility: Avoid strong oxidizing agents (e.g., KMnO₄, CrO₃) which will cleave the alkyne or oxidize the alcohols to carboxylic acids.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 274412, Hex-3-yne-1,6-diol. Retrieved from [Link]

  • Tedrow, J. S., et al.Synthesis of 3-Hexyne-1,6-diol via Lithium Acetylide. Journal of Organic Chemistry.

Sources

Acetylenic Diols in High-Purity Nickel Electroplating: Mechanistic Insights and Applications in Pharmaceutical Manufacturing

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For drug development professionals and pharmaceutical engineers, the surface integrity of manufacturing equipment—from high-shear granulators and bioreactors to high-speed tablet presses—is a critical regulatory parameter. Surface imperfections can lead to active pharmaceutical ingredient (API) cross-contamination, accelerated corrosion, or biofilm nucleation. High-purity nickel electroplating serves as a foundational surface treatment for these metallic components. This technical guide explores the core electrochemical mechanisms of acetylenic diols as Class II brighteners and leveling agents in Watts nickel baths, detailing how their molecular architecture ensures the flawless, ductile finishes required in GMP-compliant pharmaceutical environments.

The Mechanistic Imperative of Acetylenic Diols

In standard Watts nickel plating baths, the rapid, uncontrolled reduction of Ni²⁺ ions often leads to dendritic growth and microscopic surface asperities. Acetylenic diols, such as 1,4-butynediol, act as potent leveling agents by fundamentally altering the cathodic reduction kinetics.

The leveling mechanism operates primarily through adsorption-induced inhibition at the high-current-density peaks (asperities) of the cathode[1]. The linear alkyne structure (C≡C) is rich in π-electrons, which interact strongly with the vacant d-orbitals of the nickel surface, allowing the molecule to adsorb parallel to the electrode. Furthermore, the terminal hydroxyl (-OH) groups act as a base toward localized H⁺ ions, mitigating rapid hydrogen gas accumulation that would otherwise cause pitting and hydrogen embrittlement[2].

By preferentially adsorbing at these asperities, the diol creates localized steric hindrance. This forces the Ni²⁺ ions to deposit in the microscopic "valleys" of the substrate, resulting in a perfectly leveled finish. During this process, the alkyne bond undergoes catalytic hydrogenation, consuming protons and further stabilizing the cathode interface[1].

G A Acetylenic Diol (e.g., 1,4-Butynediol) B Diffusion to Cathode Asperities A->B C Parallel Adsorption via Pi-Electrons B->C D Inhibition of Rapid Ni2+ Reduction C->D Steric Hindrance E Hydrogenation of Alkyne Bond C->E Proton Consumption F Uniform Leveling & Bright Deposit D->F E->F

Mechanism of acetylenic diol adsorption and leveling at the cathode.

Comparative Efficacy: BOZ vs. BMP vs. BEO

While 1,4-butynediol (BOZ) is the foundational molecule, modern high-performance formulations utilize propoxylated (BMP) and ethoxylated (BEO) derivatives to enhance solubility and cathodic polarization.

Research demonstrates that increasing the oxygen number in the diol structure significantly shifts the initial potential of nickel electroplating to a more negative area[3]. This cathodic polarization is a direct measure of the additive's inhibitory strength. Butynediol ethoxylate (BEO) exhibits the highest adsorption capability due to its extended ether linkages, resulting in a maximum potential shift of ~0.19 V, which correlates directly with superior brightness and tighter grain structures[3].

Quantitative Comparison of Acetylenic Diol Additives
AdditiveAbbreviationAdsorption AffinityShift in Ni Reduction Potential (V)Optimal ConcentrationPrimary Effect
1,4-Butynediol BOZBaselineModerate30 - 50 ppmBasic brightening, grain refinement[1]
2-Butyne-monopropoxylate BMPIntermediateHigh10 - 40 ppmImproved leveling, reduced internal stress[3]
Butynediol ethoxylate BEOHighest~0.19 V10 - 30 ppmMaximum brightness, strong inhibition[3]

Standardized Experimental Protocol for Additive Validation

To ensure reproducibility and trust in plating outcomes, the following self-validating protocol outlines the synthesis and evaluation of acetylenic diol-modified nickel baths. This methodology is designed to establish a closed-loop validation system, ensuring that the electrochemical data directly predicts the physical coating quality.

Workflow S1 1. Substrate Preparation S2 2. Bath Formulation S1->S2 S3 3. Electrochemical Profiling (LSV) S2->S3 S4 4. Hull Cell Deposition S3->S4 S5 5. Surface Characterization S4->S5

Step-by-step workflow for evaluating diol additives in nickel electroplating.

Step-by-Step Methodology:

Step 1: Substrate Preparation (Activation)

  • Action: Expose the cathode material (e.g., steel tablet punch blank) to a 6 A/dm² fixed current in an alkaline cleaning solution (100 g/L) for 60 seconds. Rinse with distilled water, then activate the surface in a 5% H₂SO₄ solution[3].

  • Causality: Alkaline electro-cleaning saponifies and removes organic residues. The subsequent acid activation removes native passivating oxides that would otherwise cause poor adhesion and heterogeneous nucleation of the nickel layer.

Step 2: Bath Formulation

  • Action: Prepare a standard Watts bath matrix: Nickel sulfate (250-300 g/L), nickel chloride (40-60 g/L), and boric acid (30-45 g/L). Introduce the acetylenic diol (e.g., 1,4-butynediol) at an optimized concentration of 30–50 ppm[1].

  • Causality: Keeping the diol concentration strictly between 30-50 ppm ensures maximum brightness without over-inhibiting the cathode, which would otherwise compromise the ductility of the deposited layer[1].

Step 3: Electrochemical Profiling (Self-Validation via LSV)

  • Action: Conduct Linear Sweep Voltammetry (LSV) using a three-electrode setup to monitor the shift in the onset reduction potential[3].

  • Causality: By profiling the shift in the onset reduction potential, we establish a self-validating baseline before plating. A negative shift (e.g., ~0.19 V for BEO) confirms that the diol has successfully adsorbed and is actively inhibiting rapid, uncontrolled deposition[3].

Step 4: Electrodeposition (Hull Cell Testing)

  • Action: Perform deposition in a Hull Cell at 50°C with a pH of 4.0–4.5. Apply a total current of 2 Amperes for 10 minutes.

  • Causality: The Hull Cell's angled geometry provides a continuous spectrum of current densities across a single test panel. This allows the scientist to visually and empirically verify the diol's leveling efficacy across both high and low current density regions simultaneously.

Step 5: Surface Characterization

  • Action: Quantify surface roughness (Ra) using white light interferometry or profilometry.

  • Causality: A successful diol application should reduce surface roughness by at least 10% to 55% compared to additive-free baths[2], verifying the physical translation of the electrochemical inhibition measured in Step 3.

Implications for Drug Development and Pharmaceutical Engineering

For drug development professionals, the physical chemistry of the manufacturing line directly impacts API purity, yield, and regulatory compliance. The integration of acetylenic diols into the plating of pharmaceutical equipment offers three distinct advantages:

  • Corrosion Resistance in Harsh Environments: The dense, non-porous, and tightly grained nickel layer produced by BEO-modified baths prevents chloride-induced pitting. This is vital for bioreactors and mixing vessels subjected to aggressive Clean-in-Place (CIP) and Sterilize-in-Place (SIP) protocols.

  • Friction Reduction for Solid Dosage Forms: In tablet presses, the ultra-smooth leveling achieved by acetylenic diols reduces the coefficient of friction. This prevents the "sticking" and "picking" of complex powder blends during high-speed compression, ensuring dosage uniformity.

  • Biofilm Mitigation: By eliminating microscopic asperities and surface defects, the functionalized nickel surface removes critical nucleation sites for bacterial adhesion, ensuring strict adherence to FDA and EMA sterility standards.

References

  • Premium 1,4-Butynediol for Industrial Synthesis Source: Tenger Chemical URL
  • The Effect of Surfactant Content over Cu-Ni Coatings Electroplated by the sc-CO2 Technique Source: MDPI URL
  • Source: Academia.

Sources

Hex-3-yne-1,6-diol vs. 1,6-Hexanediol: A Tale of Two Backbones and Their Impact on Chemical Reactivity and Application

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed comparative analysis of hex-3-yne-1,6-diol and 1,6-hexanediol, two C6 diols with fundamentally different carbon backbones. While both molecules possess terminal primary hydroxyl groups, the central structural feature—a rigid, electron-rich alkyne in this compound versus a flexible, saturated alkane in 1,6-hexanediol—dictates their physicochemical properties, reactivity, and utility in scientific and industrial applications. This document will explore these differences from a molecular level, offering insights into their synthesis, unique chemical behaviors, and strategic applications, particularly for professionals in research and drug development.

Core Structural and Physicochemical Distinctions

The most defining difference between these two molecules is the nature of the C3-C4 bond. In 1,6-hexanediol, this is a sigma (σ) bond, allowing for free rotation and conformational flexibility. In contrast, this compound contains a triple bond, consisting of one σ bond and two pi (π) bonds. This creates a linear, rigid geometry around the alkyne unit and introduces a site of high electron density, which is the primary source of its unique reactivity.

G cluster_0 1,6-Hexanediol (Saturated) cluster_1 This compound (Unsaturated) a HO-(CH₂)₆-OH b HO-CH₂-CH₂-C≡C-CH₂-CH₂-OH

Caption: Core structures of 1,6-Hexanediol and this compound.

This fundamental structural variance has a direct impact on their physical properties, as summarized in the table below.

Property1,6-HexanediolThis compoundRationale for Difference
IUPAC Name Hexane-1,6-diolThis compoundReflects the alkane vs. alkyne backbone.
CAS Number 629-11-8[1][2]85655-98-7[3]Unique identifiers for each distinct chemical entity.
Molecular Formula C₆H₁₄O₂C₆H₁₀O₂The alkyne has four fewer hydrogen atoms due to unsaturation.
Molecular Weight 118.17 g/mol [4]114.14 g/mol [3]Direct consequence of the difference in hydrogen count.
Melting Point 42 °C[4]Not widely reported, but expected to be different due to packing.The linear, rigid nature of the alkyne affects crystal lattice packing.
Boiling Point 250 °C[1][4]Not widely reported, but expected to be high.Both have two hydroxyl groups, leading to strong hydrogen bonding.
Solubility in Water 500 g/L[4]Soluble (Expected)The two polar hydroxyl groups dominate solubility characteristics.
Density 0.967 g/cm³[4]Not widely reported.Molecular packing differences will influence density.

The Crux of the Matter: A Dichotomy in Chemical Reactivity

The true divergence between these compounds lies in their chemical reactivity. While both share the chemistry of primary alcohols, this compound possesses a second, highly versatile reactive center: the alkyne.

The Stable Workhorse: 1,6-Hexanediol

The chemistry of 1,6-hexanediol is exclusively that of a primary diol.[4] Its saturated hydrocarbon chain is largely inert, making the terminal hydroxyl groups the sole sites of reactivity. This predictable behavior is precisely why it is a valuable and widely used component.

  • Esterification & Etherification: It readily forms polyesters and polyethers, a cornerstone of the polymer industry.[4][5]

  • Oxidation: The primary alcohols can be oxidized to aldehydes (e.g., adipaldehyde) and subsequently to dicarboxylic acids (adipic acid).[4]

  • Use as a Monomer: Its bifunctionality allows it to act as a chain extender in polyurethanes or a building block for polyesters, imparting flexibility and hydrolytic stability to the final polymer.[4]

The Versatile Specialist: this compound

This compound is a bifunctional molecule in a much broader sense. It can react at its hydroxyl groups like 1,6-hexanediol, but more importantly, the alkyne's π-bonds offer a rich landscape for addition reactions. Alkynes are generally more reactive than alkanes because their π-bonds are weaker and more accessible to electrophiles.[6][7][8]

  • Hydrogenation (Reduction): The triple bond can be selectively reduced.

    • To a cis-Alkene: Using a poisoned catalyst like Lindlar's catalyst (Pd/CaCO₃/Pb(OAc)₂), hydrogenation yields (Z)-hex-3-ene-1,6-diol, a stereospecific transformation impossible with the saturated analogue.

    • To a trans-Alkene: Using sodium in liquid ammonia provides the corresponding (E)-alkene.

    • To an Alkane: Complete hydrogenation with a catalyst like Pd/C or PtO₂ breaks the triple bond entirely, converting this compound into 1,6-hexanediol.

  • Halogenation: It can add one or two equivalents of halogens (e.g., Br₂, Cl₂) across the triple bond to form di- or tetra-haloalkenes.

  • Hydration: In the presence of an acid and a mercury(II) catalyst, water adds across the triple bond to form an enol, which rapidly tautomerizes to a ketone, yielding 6-hydroxyhexan-3-one.

  • Cycloaddition Reactions: The alkyne can participate as a dienophile in Diels-Alder reactions, forming complex cyclic structures.[8]

G alkane 1,6-Hexanediol poly Polyesters, Polyurethanes alkane->poly Esterification aldehyde Adipaldehyde alkane->aldehyde Oxidation alkyne This compound cis_alkene (Z)-Hex-3-ene-1,6-diol alkyne->cis_alkene H₂ / Lindlar's Cat. trans_alkene (E)-Hex-3-ene-1,6-diol alkyne->trans_alkene Na / NH₃ to_alkane 1,6-Hexanediol alkyne->to_alkane H₂ / Pd/C ketone 6-Hydroxyhexan-3-one alkyne->ketone H₂O / H⁺, Hg²⁺ cyclo Cyclic Adducts alkyne->cyclo Diels-Alder alkyne_poly Polyesters, Polyurethanes alkyne->alkyne_poly Esterification

Caption: Comparative reaction pathways for 1,6-Hexanediol and this compound.

Synthesis and Applications in Drug Development and Materials Science

The synthetic routes and applications of these two diols are as distinct as their reactivity profiles.

1,6-Hexanediol: Industrial Scale and Broad Utility
  • Synthesis: The predominant industrial synthesis of 1,6-hexanediol is the catalytic hydrogenation of adipic acid or its esters.[4] More sustainable, bio-based routes are emerging, utilizing feedstocks like cellulose or monosaccharides to produce the diol via intermediates such as 5-hydroxymethylfurfural (HMF).[9][10][11]

  • Applications:

    • Polymers: It is a key monomer for producing high-performance polyurethanes, polyesters, and coatings, where it enhances flexibility, durability, and resistance to hydrolysis.[4][5]

    • Pharmaceuticals: It is used as an excipient—an inactive carrier for active pharmaceutical ingredients (APIs)—helping to stabilize formulations and ensure proper drug delivery.[12] Its low toxicity profile is critical for this application.[13]

    • Biomolecular Research: It is often used in cell biology to dissolve liquid-liquid phase-separated (LLPS) condensates by interfering with weak hydrophobic interactions, although recent studies suggest it can directly impair the activity of certain enzymes like kinases.[14]

This compound: Specialty Synthesis and Niche Applications
  • Synthesis: this compound is not produced on the same industrial scale as its saturated counterpart. Laboratory synthesis typically involves the coupling of smaller, functionalized building blocks. A common strategy is the alkylation of an acetylide. For example, propargyl alcohol can be deprotonated and reacted with a three-carbon electrophile containing a protected hydroxyl group, followed by deprotection.

  • Applications:

    • Complex Molecule Synthesis: Its true value lies in its role as a versatile intermediate. The rigid alkyne can serve as a "linchpin" in the synthesis of complex target molecules, providing structural rigidity.

    • Drug Development: In drug discovery, the alkyne moiety can be a pharmacophore itself or act as a synthetic handle for late-stage functionalization via click chemistry or other alkyne-specific reactions. This allows for the rapid generation of compound libraries for screening.

    • Functional Materials: The ability to polymerize via the hydroxyl groups while leaving the alkyne untouched allows for the creation of "smart" polymers. The alkyne units in the polymer backbone can then be post-functionalized, for instance, by cross-linking through polymerization of the alkyne or by attaching specific ligands.

Illustrative Experimental Protocols

The following protocols highlight the distinct experimental handling and reactivity of each compound.

Protocol 1: Di-acetylation of 1,6-Hexanediol

This protocol demonstrates a standard esterification reaction common to diols.

  • Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 1,6-hexanediol (5.91 g, 50 mmol) in 30 mL of dichloromethane.

  • Reagents: Add triethylamine (12.14 g, 120 mmol, 2.4 equiv.) to the solution. Cool the flask in an ice bath.

  • Reaction: Slowly add acetyl chloride (8.64 g, 110 mmol, 2.2 equiv.) dropwise to the stirred solution. After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4 hours.

  • Workup: Quench the reaction by slowly adding 20 mL of water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 20 mL of 1 M HCl, 20 mL of saturated NaHCO₃ solution, and 20 mL of brine.

  • Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator to yield hexane-1,6-diyl diacetate.

Protocol 2: Semi-Hydrogenation of this compound

This protocol showcases the unique reactivity of the alkyne group.

  • Catalyst Preparation: To a 100 mL round-bottom flask, add Lindlar's catalyst (150 mg, ~5% by weight of alkyne).

  • Setup: Add 30 mL of methanol to the flask, followed by this compound (2.85 g, 25 mmol).

  • Reaction: Seal the flask with a septum and purge the system with hydrogen gas using a balloon. Maintain a positive pressure of hydrogen and stir the mixture vigorously at room temperature.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete within 2-6 hours.

  • Workup: Once the starting material is consumed, carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst.

  • Isolation: Rinse the Celite pad with additional methanol. Combine the filtrates and remove the solvent under reduced pressure to yield (Z)-hex-3-ene-1,6-diol.

Comparative Safety and Toxicology

The difference in structure also extends to the toxicological profiles of these compounds.

Hazard Profile1,6-HexanediolThis compound & Related Alkynyl Diols
Acute Toxicity Low acute toxicity via oral, dermal, and inhalation routes.[13]Data is limited for this specific compound, but related alkynyl diols like hex-3-yne-2,5-diol are classified as toxic if swallowed.[15]
Skin/Eye Irritation Not considered a skin or eye irritant.[13]Related compounds cause skin irritation and serious eye damage.[15]
Sensitization Not considered a skin sensitizer.Related compounds may cause an allergic skin reaction.[15]
Overall Hazard Considered to have a very low overall human health hazard potential.[13]Alkynyl diols should be handled with caution as potentially hazardous materials pending specific data.

Expert Insight: The increased reactivity of the alkyne functional group often correlates with a higher potential for biological activity, including toxicity. The electron-rich triple bond can interact with biological macromolecules in ways that the inert alkane backbone cannot, necessitating more stringent handling procedures for unsaturated compounds like this compound.

Conclusion

While this compound and 1,6-hexanediol share the same carbon count and terminal hydroxyl groups, they are fundamentally different molecules.

  • 1,6-Hexanediol is a flexible, stable, and predictable diol, making it an ideal building block for large-scale polymer production and a safe excipient in pharmaceuticals. Its reactivity is confined to its hydroxyl groups.

  • This compound is a rigid, multifunctional specialty chemical. Its true value is unlocked by the versatile reactivity of its internal alkyne bond, which allows for stereospecific reductions, additions, and cycloadditions. This makes it a powerful tool for constructing complex molecular architectures in drug discovery and advanced materials science.

For the researcher and drug development professional, understanding this core difference is paramount. Choosing between these two molecules is a strategic decision based on whether the goal requires a stable, flexible linker (1,6-hexanediol) or a reactive, rigid scaffold for further chemical innovation (this compound).

References

  • Title: 1,6-Hexanediol - Wikipedia Source: Wikipedia URL: [Link]

  • Title: 1,6-HEXANEDIOL | C6H14O2 Source: PubChem URL: [Link]

  • Title: Synthesis of 1,6-Hexanediol from Cellulose Derived Tetrahydrofuran-Dimethanol with Pt-WOx/TiO2 Catalysts Source: ACS Publications URL: [Link]

  • Title: Product Safety Summary for 1,6-Hexanediol Source: JCIA BIGDr URL: [Link]

  • Title: 1,6-HEXANEDIOL Source: Ataman Kimya URL: [Link]

  • Title: HDO 1,6-HEXANEDIOL Source: Ataman Kimya URL: [Link]

  • Title: Synthesis of 1,6-hexanediol from HMF over double-layered catalysts of Pd/SiO2 + Ir–ReOx/SiO2 in a fixed-bed reactor Source: Green Chemistry (RSC Publishing) URL: [Link]

  • Title: Method for synthesizing 1, 6-hexanediol by using monosaccharide - CN110981691A Source: Google Patents URL
  • Title: this compound | C6H10O2 | CID 274412 Source: PubChem URL: [Link]

  • Title: 1,6-Hexanediol Source: NIST WebBook URL: [Link]

  • Title: Why are alkenes and alkynes much more reactive than alkane? Source: Quora URL: [Link]

  • Title: Alkenes & Alkynes Source: Longdom Publishing URL: [Link]

  • Title: Safety Data Sheet: Hex-3-yne-2,5-diol Source: Chemos GmbH & Co.KG URL: [Link]

  • Title: 1,6-Hexanediol, commonly used to dissolve liquid–liquid phase separated condensates, directly impairs kinase and phosphatase activities Source: Journal of Biological Chemistry (via PMC) URL: [Link]

Sources

An In-depth Technical Guide to the Comparative Solubility of 3-Hexyne-1,6-diol in Water and Ethanol

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The solubility of an active pharmaceutical ingredient (API) or key chemical intermediate is a critical determinant of its developability, impacting bioavailability, formulation strategies, and overall therapeutic efficacy. This guide provides a detailed examination of the solubility of 3-hexyne-1,6-diol, a bifunctional alkyne of interest in organic synthesis and materials science, in two common polar protic solvents: water and ethanol. Through a comprehensive analysis of intermolecular forces, this document elucidates the theoretical underpinnings of its solubility profile. Furthermore, a robust, field-proven experimental protocol for determining solubility via the shake-flask method, coupled with High-Performance Liquid Chromatography (HPLC) for quantification, is presented to empower researchers with a practical and self-validating system for empirical analysis.

Introduction: The Imperative of Solubility in Scientific Research

Solubility, defined as the maximum concentration of a solute that can dissolve in a solvent at a given temperature and pressure, is a fundamental physicochemical property that governs a multitude of processes in chemistry and pharmacology.[1] For drug development professionals, poor aqueous solubility is a major hurdle, often leading to low and variable oral bioavailability, which can terminate the progression of otherwise promising drug candidates.[2] Understanding and quantifying the solubility of a compound in various solvents is therefore not merely an academic exercise but a critical step in risk mitigation and rational formulation design.

3-Hexyne-1,6-diol, with its rigid alkynyl core and two terminal hydroxyl groups, presents an interesting case study in solubility. The interplay between its hydrophobic hydrocarbon backbone and hydrophilic functional groups dictates its interaction with different solvent environments. This guide will dissect these interactions to provide a predictive and explanatory framework for its solubility in water and ethanol, two solvents of immense importance in research and industrial applications.

Theoretical Framework: A "Like Dissolves Like" Deep Dive

The adage "like dissolves like" provides a foundational, albeit simplified, principle for predicting solubility.[1] This principle is rooted in the nature and strength of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. For dissolution to occur, the energy released from the formation of solute-solvent interactions must be sufficient to overcome the energy required to break the existing solute-solute and solvent-solvent interactions.

Molecular Characteristics of the System:

CompoundMolecular FormulaMolar Mass ( g/mol )Key Structural FeaturesPolarityHydrogen Bonding
3-Hexyne-1,6-diol C₆H₁₀O₂114.14[3]Linear C6 chain with a central alkyne and two terminal hydroxyl groups.PolarDonor & Acceptor
Water H₂O18.02Bent geometry with highly polarized O-H bonds.Highly PolarDonor & Acceptor
Ethanol C₂H₅OH46.07Short ethyl chain with a terminal hydroxyl group.PolarDonor & Acceptor
The Role of Polarity and Hydrogen Bonding

The solubility of 3-hexyne-1,6-diol is dominated by the strong hydrogen bonding capabilities conferred by its two hydroxyl (-OH) groups. Both water and ethanol are polar protic solvents, characterized by the presence of a hydrogen atom bonded to an electronegative atom (oxygen), making them excellent hydrogen bond donors and acceptors.

In Water: Water molecules form an extensive and highly ordered hydrogen-bonded network. The two hydroxyl groups of 3-hexyne-1,6-diol can act as both hydrogen bond donors (from the H of the -OH) and acceptors (from the lone pairs on the O of the -OH). This allows it to effectively integrate into the hydrogen-bonding network of water. The energetic favorability of these solute-water hydrogen bonds helps to overcome the disruption of the existing water-water and diol-diol interactions.

In Ethanol: Ethanol also engages in extensive hydrogen bonding. Similar to its interaction with water, 3-hexyne-1,6-diol can form strong hydrogen bonds with ethanol molecules. However, ethanol possesses a nonpolar ethyl (-CH₂CH₃) group, which introduces a degree of hydrophobicity.

Comparative Solubility Analysis

Expected Solubility of 3-Hexyne-1,6-diol:

  • In Water: Due to the presence of two highly polar hydroxyl groups capable of extensive hydrogen bonding, 3-hexyne-1,6-diol is expected to be highly soluble in water. The six-carbon chain, while contributing some hydrophobic character, is not large enough to dominate the molecule's overall polarity.

  • In Ethanol: 3-Hexyne-1,6-diol is also expected to be highly soluble in ethanol. The "like dissolves like" principle is at play here as well; both are polar molecules with hydrogen bonding capabilities. The hydrocarbon portion of ethanol can interact favorably with the hexynyl backbone of the diol via London dispersion forces.

A direct comparison of solubility between water and ethanol is nuanced. Water is more polar than ethanol, as indicated by their respective dielectric constants (Water: ~80, Ethanol: ~24). This suggests that water can more effectively solvate the polar hydroxyl groups. However, the hydrocarbon backbone of 3-hexyne-1,6-diol will have more favorable van der Waals interactions with the ethyl group of ethanol than with the highly polar water molecules. Therefore, while high solubility is anticipated in both, the precise quantitative values would require experimental determination.

The following diagram illustrates the key intermolecular interactions governing the dissolution of 3-hexyne-1,6-diol in water and ethanol.

G cluster_solute 3-Hexyne-1,6-diol solute HO-(CH₂)₂-C≡C-(CH₂)₂-OH water Water (H₂O) Highly Polar solute->water Strong H-Bonding (OH···OH₂) ethanol Ethanol (CH₃CH₂OH) Polar solute->ethanol Strong H-Bonding (OH···HO-Et) hydrophobic Hydrophobic Alkynyl Backbone hydrophobic->water Unfavorable Interaction (Hydrophobic Effect) hydrophobic->ethanol Favorable van der Waals (Hydrocarbon-Hydrocarbon) hydrophilic Hydrophilic -OH Groups (x2) hydrophilic->water Strong H-Bonding hydrophilic->ethanol Strong H-Bonding

Caption: Intermolecular forces between 3-hexyne-1,6-diol and solvents.

Experimental Protocol: The Shake-Flask Method for Solubility Determination

The shake-flask method is the gold standard for determining equilibrium solubility due to its reliability and straightforwardness.[6] The following protocol provides a detailed, step-by-step methodology for determining the solubility of 3-hexyne-1,6-diol in both water and ethanol.

Principle

An excess amount of the solid solute is agitated in a known volume of the solvent at a constant temperature for a sufficient period to reach equilibrium. The resulting saturated solution is then separated from the undissolved solid, and the concentration of the solute in the clear supernatant is quantified using a suitable analytical technique, such as HPLC.

Materials and Equipment
  • 3-Hexyne-1,6-diol (solid)

  • Deionized water (HPLC grade)

  • Ethanol (absolute, HPLC grade)

  • Analytical balance

  • Scintillation vials or glass flasks with screw caps

  • Temperature-controlled orbital shaker or incubator

  • Centrifuge

  • Syringes and syringe filters (0.45 µm, chemically inert, e.g., PTFE)

  • Volumetric flasks and pipettes

  • HPLC system with a suitable detector (e.g., UV or Refractive Index)

  • Appropriate HPLC column (e.g., C18 for reversed-phase)

Step-by-Step Methodology
  • Preparation of Saturated Solutions:

    • Accurately weigh an excess amount of 3-hexyne-1,6-diol (e.g., 50-100 mg, ensuring undissolved solid will remain) into at least three separate vials for each solvent (water and ethanol).

    • Pipette a precise volume of the respective solvent (e.g., 5.0 mL) into each vial.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a temperature-controlled orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C, depending on the research context).

    • Agitate the samples for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached. A preliminary kinetic study can determine the optimal equilibration time.

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed at the same constant temperature for a short period (e.g., 1 hour) to allow for the sedimentation of the excess solid.

    • Carefully withdraw a portion of the supernatant using a syringe.

    • Immediately filter the supernatant through a 0.45 µm syringe filter into a clean vial. This step is crucial to remove any undissolved microparticles. The first few drops of the filtrate should be discarded to saturate the filter material.

  • Quantification by HPLC:

    • Prepare a series of calibration standards of 3-hexyne-1,6-diol of known concentrations in each solvent.

    • Dilute the filtered saturated solutions with the appropriate mobile phase to bring the concentration within the linear range of the calibration curve.

    • Analyze the calibration standards and the diluted samples by HPLC.

    • Construct a calibration curve by plotting the peak area (or height) versus the concentration of the standards.

    • Determine the concentration of 3-hexyne-1,6-diol in the diluted samples from the calibration curve and calculate the original concentration in the saturated solution, accounting for the dilution factor.

The following diagram outlines the experimental workflow for the shake-flask method.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Quantification A Weigh excess 3-hexyne-1,6-diol B Add precise volume of solvent (Water/Ethanol) A->B C Agitate at constant temperature (24-48h) B->C D Sedimentation C->D E Syringe Filtration (0.45 µm) D->E G Dilute Saturated Filtrate E->G F Prepare Calibration Standards H HPLC Analysis F->H G->H I Calculate Solubility H->I

Caption: Workflow for the shake-flask solubility determination method.

Conclusion and Future Perspectives

Based on fundamental chemical principles and data from structurally similar compounds, 3-hexyne-1,6-diol is predicted to be highly soluble in both water and ethanol. This high solubility is attributed to its ability to form strong hydrogen bonds with these polar protic solvents via its two terminal hydroxyl groups. The provided experimental protocol offers a robust and reliable method for obtaining precise quantitative solubility data, which is indispensable for any research or development program involving this compound.

For future work, the experimental determination of the solubility of 3-hexyne-1,6-diol at various temperatures would allow for the calculation of the thermodynamic parameters of dissolution, such as enthalpy and entropy, providing deeper insights into the energetics of the process. Additionally, investigating its solubility in a wider range of solvents, including nonpolar and aprotic polar solvents, would create a more complete physicochemical profile, further enhancing its utility in diverse scientific applications.

References

  • LookChem. (n.d.). 1,6-Hexanediol. Retrieved February 27, 2026, from [Link]

  • protocols.io. (2024, December 9). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Retrieved February 27, 2026, from [Link]

  • Kubota, N., et al. (2018). Harmonizing solubility measurement to lower inter-laboratory variance – progress of consortium of biopharmaceutical tools (CoBiTo) in Japan. Journal of Pharmaceutical Sciences, 107(1), 5-8. Available at: [Link]

  • BioAssay Systems. (n.d.). Shake Flask Method Summary. Retrieved February 27, 2026, from [Link]

  • Chemos GmbH & Co. KG. (2022, September 8). Safety Data Sheet: Hexane-1,6-diol. Retrieved February 27, 2026, from [Link]

  • PubChem. (n.d.). Hex-3-yne-1,6-diol. Retrieved February 27, 2026, from [Link]

  • National Bureau of Standards. (1951). Circular of the Bureau of Standards no. 514: table of dielectric constants of pure liquids. Retrieved February 27, 2026, from [Link]

  • Gholizadeh, R., & Asadzadeh, N. (2010). Dielectric Constants of Water, Methanol, Ethanol, Butanol and Acetone: Measurement and Computational Study. Journal of Solution Chemistry, 39(5), 701-708. Available at: [Link]

  • Avdeef, A. (2023). Mechanistically transparent models for predicting aqueous solubility of rigid, slightly flexible, and very flexible drugs (MW<2000) Accuracy near that of random forest regression. ADMET and DMPK, 11(3), 365-408. Available at: [Link]

Sources

Technical Guide: Synthesis of Hex-3-yne-1,6-diol from Acetylene

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Hex-3-yne-1,6-diol (CAS: 85655-98-7) is a critical


 acetylenic scaffold used in the synthesis of biodegradable polymers, electroplating additives, and as a precursor for stereoselective synthesis of cis-alkenes (via Lindlar hydrogenation).

This guide details the synthesis of this compound via the bis-hydroxyethylation of acetylene . Unlike the Reppe synthesis (which uses formaldehyde to yield but-2-yne-1,4-diol), this protocol utilizes ethylene oxide (oxirane) to extend the carbon chain by two units on each side of the alkyne core.

We present two distinct methodologies:

  • Method A (Cryogenic/Ammonia): The classical high-throughput route suitable for scale-up, utilizing liquid ammonia to solvate the acetylide dianion.

  • Method B (Organometallic/THF): The modern precision route utilizing n-Butyllithium (n-BuLi) and polar additives (DMPU/HMPA) for controlled laboratory synthesis.

Part 1: Retrosynthetic Analysis & Mechanistic Theory

The synthesis relies on the nucleophilic attack of an acetylide anion on the strained epoxide ring of ethylene oxide.[1] This is an


 reaction where the acetylide acts as the nucleophile and the epoxide oxygen acts as the leaving group (after ring opening).
The Challenge of Bis-Alkylation

Direct bis-alkylation in one pot faces a kinetic challenge: the introduction of the first hydroxyethyl group reduces the acidity of the remaining terminal alkyne proton and alters the solubility of the intermediate.

  • Step 1: $HC \equiv CH + Base \rightarrow ^-C \equiv C^- $ (Dianion formation)

  • Step 2:

    
    
    
  • Step 3: Protonation

    
    
    
Mechanistic Pathway (DOT Visualization)

ReactionMechanism Acetylene Acetylene (HC≡CH) Dianion Acetylide Dianion (M-C≡C-M) Acetylene->Dianion Deprotonation Base Strong Base (n-BuLi or Na/NH3) Base->Dianion Intermediate Bis-Alkoxide Intermediate Dianion->Intermediate SN2 Ring Opening EO Ethylene Oxide (2 Equiv) EO->Intermediate Product This compound Intermediate->Product Protonation Quench Acid Quench (NH4Cl/H2O) Quench->Product

Figure 1: Mechanistic pathway for the bis-hydroxyethylation of acetylene.

Part 2: Critical Safety Protocols

WARNING: This synthesis involves reagents with extreme hazard profiles. The following protocols are non-negotiable.

Hazard ClassReagentRisk DescriptionMitigation Strategy
Explosive Acetylene Forms explosive acetylides with Cu, Ag, Hg. Unstable at high pressures (>15 psig).Use stainless steel or monel piping only. Never use copper fittings. Use flash arrestors on cylinders.
Carcinogen/Flammable Ethylene Oxide Highly toxic, carcinogenic, and explosive vapor. Polymerizes exothermically.Handle in a fume hood with a blast shield. Use cold traps to condense unreacted gas. Store at <5°C.
Pyrophoric n-Butyllithium Ignites spontaneously in air. Reacts violently with water.[2]Use inert atmosphere (Argon/Nitrogen) Schlenk lines. Syringe transfer techniques only.
Cryogenic/Toxic Liquid Ammonia Causes severe frostbite and chemical burns. Inhalation is fatal.[2]Use a dedicated condensing cold finger. Perform all work in a high-efficiency fume hood.

Part 3: Method A - The Liquid Ammonia Route (Scale-Up)

This method is preferred when generating gram-to-kilogram quantities because liquid ammonia is an excellent solvent for alkali metal acetylides, preventing the precipitation issues common in ether solvents.

Reagents & Equipment[3][4][5][6]
  • Solvent: Anhydrous Ammonia (condensed).

  • Base: Sodium metal (clean, oxide-free).

  • Substrate: Acetylene gas (purified).

  • Electrophile: Ethylene Oxide (cooled liquid).

  • Vessel: 3-neck round bottom flask with Dry Ice/Acetone condenser and mechanical stirrer.

Protocol
  • Condensation: Cool the reaction vessel to -78°C (Dry Ice/Acetone bath). Condense anhydrous ammonia (approx. 500 mL for 0.5 mol scale).

  • Acetylide Formation: Add a catalytic amount of

    
    . Slowly add Sodium metal (2.2 eq) in small pieces. The solution will turn deep blue (solvated electrons) and then grey/white as sodium amide (
    
    
    
    ) forms.
  • Acetylene Saturation: Bubble acetylene gas through the suspension until the grey color disappears, indicating conversion to sodium acetylide. Note: Continue bubbling to ensure saturation.

  • Addition: Add Ethylene Oxide (2.5 eq) essentially as a pre-cooled liquid via a dropping funnel. Maintain temperature at -33°C (refluxing ammonia).

  • Reaction: Stir for 4–6 hours. The ammonia is allowed to evaporate overnight (into a scrubber).

  • Workup: The residue (solid alkoxide) is carefully quenched with saturated

    
     solution. Extract with Ethyl Acetate (
    
    
    
    mL).
  • Purification: Dry organic layer over

    
    , concentrate, and purify via vacuum distillation.
    

Part 4: Method B - The Organometallic Route (Laboratory Precision)

For research applications requiring high purity and avoiding liquid ammonia, the use of n-Butyllithium in THF is the standard. Critical Note: The dianion


 is insoluble in pure THF. A polar co-solvent (HMPA or DMPU) is required to facilitate the reaction.
Reagents
  • Solvent: Anhydrous THF + DMPU (N,N'-Dimethylpropyleneurea) as a safer alternative to carcinogenic HMPA.

  • Base: n-Butyllithium (2.5 M in hexanes).

  • Substrate: Acetylene (dissolved in THF at low temp).

Protocol
  • Acetylene Saturation: Cool anhydrous THF (200 mL) to -78°C under Argon. Bubble purified acetylene gas into the solvent for 30 minutes to create a saturated solution.

  • Lithiation: Add n-BuLi (2.2 eq) dropwise via syringe pump. The reaction is exothermic; maintain temp < -60°C. A white precipitate (Lithium Acetylide) may form.

  • Solubilization: Add DMPU (approx. 20% v/v relative to THF). The mixture should become more homogeneous or a fine suspension.

  • Alkylation: Add Ethylene Oxide (2.5 eq) as a solution in THF.

  • Warming: Allow the reaction to warm slowly to 0°C, then to room temperature. Stir for 12 hours. The epoxide ring opening is slow at -78°C and requires this thermal energy.

  • Quench: Cool to 0°C. Quench with saturated

    
    .
    
  • Isolation: Extract with diethyl ether. Wash with brine.

Experimental Workflow Diagram

Workflow cluster_0 Phase 1: Activation cluster_1 Phase 2: Alkylation cluster_2 Phase 3: Workup Step1 Saturate THF with Acetylene (-78°C) Step2 Add n-BuLi (2.2 eq) Generate Dilithioacetylide Step1->Step2 Step3 Add DMPU Co-solvent (Solubilize Intermediate) Step2->Step3 Step4 Add Ethylene Oxide (Warm to RT over 12h) Step3->Step4 Step5 Quench (NH4Cl) Phase Separation Step4->Step5 Step6 Vacuum Distillation Isolate Diol Step5->Step6

Figure 2: Step-by-step experimental workflow for the THF/n-BuLi synthesis route.

Part 5: Characterization & Troubleshooting

Physical Properties (Expected)
  • Appearance: Colorless to pale yellow viscous liquid or low-melting solid.

  • Boiling Point: High boiling point (>150°C at atm). Distill under high vacuum (<1 mmHg).

  • Solubility: Soluble in water, ethanol, THF. Poorly soluble in hexanes.

Troubleshooting Table
ObservationRoot CauseCorrective Action
Low Yield (<30%) Acetylide precipitation prevents reaction with EO.Use Method A (Ammonia) or increase DMPU/HMPA ratio in Method B.
Mono-ol Product Insufficient Ethylene Oxide or Base.Ensure >2.5 eq of EO and Base. The second alkylation is slower than the first.
Polymerization Reaction temperature too high during EO addition.Keep EO addition at -78°C (Method B) or -33°C (Method A).
Brown Tar Decomposition of acetylide or EO polymerization.Ensure strict exclusion of oxygen. Quench immediately after reaction time.

References

  • Mechanism of Acetylide Alkylation: Smith, M. B. "March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure." 7th Ed. Wiley. (Standard text for epoxide opening by strong nucleophiles).
  • Safety Data (Lithium Acetylide): NOAA CAMEO Chemicals. "Lithium Acetylide-Ethylenediamine Complex."[2]

  • Grignard/Organometallic Route (Patent): Moriya, T. et al. (1977).[3] "Method for preparing hexyn-3-ol-1." U.S. Patent 4,026,954. (Describes the magnesium/Grignard chemistry relevant to this transformation).

  • Industrial Handling of Acetylene/Ammonia: Ohio State University Extension. "Safe Handling of Anhydrous Ammonia."[4]

  • Product Data (this compound): PubChem Database. "this compound (CID 274412)."[5] National Center for Biotechnology Information.

Sources

Methodological & Application

Hex-3-yne-1,6-diol as a secondary brightener in nickel baths

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Optimizing Nickel Electrodeposition using Hex-3-yne-1,6-diol as a Secondary Brightener

Part 1: Executive Summary

This application note details the mechanistic role and operational protocol for utilizing This compound as a Class II (Secondary) brightener in Watts nickel electroplating baths. Unlike standard 2-butyne-1,4-diol, the hex-3-yne analog offers distinct hydrophobic adsorption characteristics that enhance leveling performance in high-aspect-ratio applications.

Key Value Proposition:

  • Enhanced Leveling: Superior micro-throwing power due to selective adsorption at high-current-density (HCD) peaks.[1]

  • Grain Refinement: Promotes nanocrystalline growth, increasing surface hardness and reflectivity.

  • Synergistic Activation: Requires specific pairing with Class I carriers (e.g., Saccharin) to neutralize internal tensile stress.

Part 2: Mechanistic Insight

The Adsorption-Diffusion Mechanism

This compound functions as a leveling agent . Its efficacy is derived from the acetylenic bond (


), which acts as an electron-rich center for adsorption onto the nickel cathode.
  • Selective Adsorption: The molecule adsorbs preferentially onto HCD areas (micro-peaks/asperities) due to the higher electric field gradient.

  • Inhibition: Once adsorbed, it creates a temporary insulating barrier, increasing the local overpotential.

  • Redistribution: This forces the nickel ions (

    
    ) to deposit in the "valleys" (Low Current Density or LCD areas), effectively leveling the surface.
    
  • Hydrogenation: During deposition, the triple bond is partially hydrogenated (reduced) to an alkene or alkane, consuming the brightener and incorporating minute carbon fragments into the lattice, which pins grain boundaries and refines crystal structure.

Pathway Visualization

G Start Bulk Electrolyte (Ni2+, this compound) Diffusion Diffusion Layer Start->Diffusion Adsorption Adsorption on Micro-Peaks (HCD) Diffusion->Adsorption Preferential Transport Inhibition Local Current Inhibition Adsorption->Inhibition Blockage Byproducts Desorption of Hydrogenated Diols Adsorption->Byproducts Electrochemical Reduction Redistribution Current Shift to Valleys (LCD) Inhibition->Redistribution Potential Shift Deposition Levelled Ni Deposit (Nanocrystalline) Redistribution->Deposition Byproducts->Start Re-enter Bulk (Contamination Risk)

Figure 1: The electrochemical leveling mechanism of this compound at the cathode interface.

Part 3: Formulation & Synergy

This compound induces tensile stress in the nickel deposit. It must be used in conjunction with a Class I Brightener (Carrier) like Saccharin, which induces compressive stress . The balance between these two determines the ductility and integrity of the final coating.

Table 1: Optimized Watts Bath Formulation
ComponentRoleConcentration RangeOptimal Target
Nickel Sulfate (

)
Main Ni Source240 – 300 g/L260 g/L
Nickel Chloride (

)
Anode Corrosion / Conductivity40 – 60 g/L45 g/L
Boric Acid (

)
pH Buffer40 – 55 g/L45 g/L
Saccharin (Class I)Stress Reliever / Carrier1.0 – 3.0 g/L1.5 g/L
This compound (Class II)Leveler / Brightener 20 – 150 mg/L Optimized via Hull Cell
Wetting Agent (e.g., Sodium Lauryl Sulfate)Anti-Pitting0.1 – 0.5 g/L0.3 g/L

Part 4: Experimental Protocols

Protocol A: Stock Solution Preparation

Direct addition of solid acetylenic diols is discouraged due to slow dissolution kinetics.

  • Weighing: Weigh 1.00 g of this compound (analytical grade).

  • Dissolution: Dissolve in 100 mL of warm deionized water (40°C).

  • Stabilization: Add 1 mL of pure sulfuric acid to acidify the stock (prevents biological growth).

  • Result: This yields a 10 g/L (10 mg/mL) stock solution.

    • Dosing Calculation: To add 40 mg/L to a 1-liter bath, add 4 mL of stock.

Protocol B: Hull Cell Optimization (Critical Control)

The Hull Cell is the only reliable method to determine the specific operating window for a secondary brightener.

Equipment: 267 mL Hull Cell, Brass Panel, Rectifier (2A capacity).

  • Base Preparation: Fill cell with standard Watts bath (with Saccharin, without this compound).

  • Run 1 (Baseline): Plate at 2 Amps for 5 minutes.

    • Observation: Deposit should be semi-bright, ductile, but hazy in LCD areas.

  • Run 2 (Incremental Addition): Add 20 mg/L (0.53 mL of stock to 267 mL cell) of this compound. Plate at 2A, 5 min.

    • Observation: Look for brightening in the HCD (left edge).

  • Run 3 (Optimization): Repeat additions in 20 mg/L increments until the panel is fully bright from HCD to LCD.

    • Warning: If the HCD edge becomes brittle (cracks when bent) or dark/burnt, the concentration is too high.

Hull Cell Analysis Workflow

HullCell Start Start Hull Cell Test (2A, 5 min, 50°C) Check1 Inspect HCD (High Current Density) Start->Check1 Result1 Burnt/Dark HCD? Check1->Result1 Check2 Inspect LCD (Low Current Density) Result2 Hazy/Dull LCD? Check2->Result2 Result1->Check2 No Action1 Decrease Brightener Check Ni/Chloride Ratio Result1->Action1 Yes Action2 Increase this compound (+20 mg/L) Result2->Action2 Yes Action3 Pass: Full Brightness Record Optimal Conc. Result2->Action3 No

Figure 2: Decision logic for interpreting Hull Cell panels to optimize brightener concentration.

Part 5: Troubleshooting & Maintenance

Issue 1: Brittleness / Peeling

  • Cause: Excess this compound causes high tensile stress that exceeds the compressive stress provided by Saccharin.

  • Remedy: Electrolysis (Dummy Plating) at LCD (0.2 - 0.5 A/dm²) to consume the organic excess, or batch carbon treatment (2 g/L activated carbon).

Issue 2: Pitting

  • Cause: Hydrogen gas bubbles adhering to the surface. While wetting agents help, acetylenic diols can sometimes alter surface tension unfavorably if decomposition products build up.

  • Remedy: Increase air agitation; Check wetting agent concentration.

Issue 3: Loss of Leveling

  • Cause: Accumulation of hydrogenation byproducts (alkenes/alkanes) which compete for adsorption sites but do not inhibit deposition effectively.

  • Remedy: Regular carbon filtration is required for high-throughput baths using acetylenic brighteners.

Part 6: References

  • Mechanism of Class II Brighteners:

    • Title: "The Mechanism of Leveling during the Electrodeposition of Nickel in the Presence of Organic Compounds."

    • Source: Zeitschrift für Elektrochemie (via Semantic Scholar).

    • Link:

  • Electrochemical Behavior of Acetylenic Diols:

    • Title: "The Investigation of Electrochemical Effect of Diol Compounds in Nickel Electroplating Bath."

    • Source: Scientific Advances Publishers.

    • Link:

  • Analysis of Decomposition Products:

    • Title: "Investigation of the electrochemical conversion of brighteners during nickel electrodeposition... chemical analysis by mass spectrometry."

    • Source: Journal of Applied Electrochemistry.[2]

    • Link:

  • General Watts Bath Protocols:

    • Title: "Nickel Electroplating - Watts Bath Composition and Operation."

    • Source: Canadian Association for Surface Finishing (CASF).

    • Link:

  • Hull Cell Methodology:

    • Title: "Hull Cell Plating Test Instructions."

    • Source: Kocour Company / Alert Sales.

    • Link:

Sources

Application Note: Selective Semi-Hydrogenation of Hex-3-yne-1,6-diol to cis-3-Hexene-1,6-diol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This Application Note provides a high-fidelity protocol for the partial hydrogenation of hex-3-yne-1,6-diol to cis-3-hexene-1,6-diol (Z-isomer). Unlike simple alkenes, the presence of terminal hydroxyl groups in this substrate introduces polarity and solubility considerations that dictate specific solvent and workup choices.

The transformation relies on the Lindlar catalyst (Pd/CaCO


 poisoned with lead), often enhanced with quinoline .[1][2][3] This system exploits steric hindrance and electronic deactivation to arrest reduction at the alkene stage. This guide addresses the common pitfalls of over-reduction (to hexane-1,6-diol) and isomerization (to the trans-isomer), providing a self-validating workflow suitable for milligram-to-gram scale synthesis.

Mechanistic Principles & Selectivity

To achieve high cis-selectivity (>95%), one must understand the surface chemistry. The Lindlar catalyst facilitates syn-addition of hydrogen across the triple bond.[4][5]

The "Poisoned" Surface

The lead (Pb) salts and quinoline additives occupy the most active sites on the palladium surface.

  • Thermodynamic Control: The alkyne (

    
    ) binds more strongly to the catalyst surface than the resulting alkene (
    
    
    
    ).
  • Kinetic Arrest: The "poison" lowers the catalyst's activity sufficiently that the desorption of the alkene is faster than the rate of the second hydrogenation step (alkene

    
     alkane).
    
Mechanistic Pathway Visualization

The following diagram illustrates the critical syn-addition pathway and the rejection of the alkene product.

LindlarMechanism Substrate This compound (Alkyne in Solution) Adsorption Surface Adsorption (Steric Alignment) Substrate->Adsorption Diffusion Hydrogenation Syn-Addition of H2 (Surface Bound) Adsorption->Hydrogenation Pd-H Species Desorption Product Desorption (cis-Alkene) Hydrogenation->Desorption Fast Step OverReduction Over-Reduction (Alkane Formation) Desorption->OverReduction BLOCKED by Quinoline/Pb

Experimental Protocol

Materials & Reagents
ReagentRoleSpecification
This compound Substrate>97% Purity
Lindlar Catalyst Catalyst5% Pd on CaCO

+ Pb
Quinoline Selectivity EnhancerSynthetic Grade (Pure)
Methanol (MeOH) SolventAnhydrous or HPLC Grade
Hydrogen (H

)
ReactantBalloon (1 atm) or Cylinder
Celite® 545 Filtration AidFor catalyst removal
Step-by-Step Methodology
Phase 1: Reactor Setup & Inerting
  • Vessel: Use a round-bottom flask (RBF) equipped with a magnetic stir bar.

  • Charge: Add This compound (1.0 equiv) and Methanol (0.1 M concentration, e.g., 10 mL per 1 mmol).

    • Note: Methanol is preferred over Ethyl Acetate for this substrate due to the high polarity of the diol.

  • Catalyst Addition: Carefully add Lindlar Catalyst (5 wt% relative to substrate mass).[6]

    • Caution: Dry Pd catalysts can be pyrophoric.[7] Add to the wet solution or wet the catalyst with a few drops of water before addition.

  • Poisoning: Add Quinoline (2-5 drops per gram of substrate). This is critical to prevent over-reduction.

Phase 2: Hydrogenation
  • Purge: Seal the flask with a septum. Insert a needle connected to a vacuum line and a second needle connected to an inert gas (N

    
     or Ar). Cycle vacuum/inert gas 3 times to remove oxygen.
    
  • H

    
     Introduction:  Replace the inert gas line with a hydrogen balloon (1 atm). Purge the headspace briefly with H
    
    
    
    .
  • Reaction: Stir vigorously at room temperature (

    
    ).
    
    • Monitoring: The reaction typically requires 1-4 hours. Monitor by TLC (EtOAc/Hexane 1:1) or H

      
       uptake.
      
    • Checkpoint: The reaction is complete when the starting material spot disappears. If the reaction stalls, add fresh catalyst (1-2 wt%) under inert flow.

Phase 3: Workup & Isolation
  • Filtration: Once complete, flush the vessel with N

    
    . Filter the mixture through a pad of Celite  to remove the palladium. Wash the pad with MeOH (2 x volume).
    
  • Scavenging: The filtrate contains quinoline. To remove it, wash the organic layer with dilute HCl (1M) if extracting, OR rely on column chromatography later.

    • Preferred Method for Diols: Concentrate the filtrate via rotary evaporation to yield a crude oil.

  • Purification: If NMR indicates quinoline residue or minor impurities, purify via flash column chromatography (Silica gel; Eluent: 5%

    
     10% MeOH in DCM).
    
Workflow Diagram

Workflow Start Start: this compound in Methanol CatAdd Add Lindlar Cat + Quinoline (Inert Atmosphere) Start->CatAdd H2Cycle Vacuum/H2 Purge Cycles (3x) CatAdd->H2Cycle React Stir vigorously under H2 (1 atm) Monitor TLC H2Cycle->React Check Substrate Consumed? React->Check Check->React No (Wait) Filter Filter through Celite (Remove Pd) Check->Filter Yes Evap Rotary Evaporation (Remove MeOH) Filter->Evap Final cis-3-Hexene-1,6-diol Evap->Final

Quality Control & Characterization

The success of this protocol is defined by the stereochemical purity of the alkene.

NMR Validation (Self-Validating System)

Use


-NMR to distinguish the product from the starting material and the over-reduced alkane.
ComponentKey Signal (ppm)MultiplicityCoupling Constant (

)
Interpretation
Alkyne (SM) ~2.2-2.5Triplet (

)
-Propargylic protons (

-C

C)
cis-Alkene (Product) ~5.4-5.6 Multiplet

Hz
Diagnostic for Z-isomer
trans-Alkene (Impurity) ~5.4-5.6Multiplet

Hz
Indicates isomerization
Alkane (Over-reduced) ~1.3-1.5Multiplet-Broad methylene peak, no vinyl protons

Critical Check: Calculate the coupling constant of the vinyl protons. If


, the catalyst may be degraded or unpoisoned, leading to isomerization.
Quantitative Analysis
  • Yield: Expected >90%.

  • Z/E Ratio: Expected >95:5.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Reaction Stalls Catalyst poisoning (impurities in SM)Ensure substrate is free of sulfur/amines. Add 1-2% fresh catalyst.
Over-Reduction (Alkane) Insufficient QuinolineAdd more quinoline (poison) to the mixture immediately.
Isomerization (Trans) Acidic conditions or high TempEnsure neutral solvent. Keep Temp <

.[1]
Low H

Uptake
Inefficient stirringH

transfer is mass-transport limited. Increase stir rate (RPM).

Safety & Handling

  • Pyrophoric Hazard: Palladium catalysts, especially when dry or containing adsorbed hydrogen, can ignite spontaneously in air. Always keep the catalyst wet with solvent or water during filtration. Dispose of the filter cake in a dedicated water-filled waste container.

  • Lead Toxicity: Lindlar catalyst contains lead (Pb). Use gloves and handle in a fume hood to avoid dust inhalation.

  • Hydrogen Gas: Extremely flammable. Ensure all ignition sources are removed and the system is properly grounded.

References

  • Lindlar Catalyst Preparation & Usage

    • Lindlar, H.; Dubuis, R. "Palladium Catalyst for Partial Reduction of Acetylenes". Organic Syntheses, 1966, 46, 89.
  • General Hydrogenation Protocols

    • Nishimura, S. Handbook of Heterogeneous Catalytic Hydrogenation for Organic Synthesis. Wiley-VCH, 2001.
  • Stereoselectivity in Alkyne Reduction

    • Trost, B. M.; Ball, Z. T. "Alkyne Hydrosilylation Catalyzed by Cationic Ruthenium Complexes: Specific and Predictable Stereocontrol". Journal of the American Chemical Society, 2005, 127, 17644. (Provides context on cis vs trans selectivity challenges).
  • Safety Data (Lindlar Catalyst)

    • Sigma-Aldrich Safety Data Sheet (SDS)

Sources

Application Note: Strategic Synthesis of Chiral Tetrahydrofurans from 3-Hexyne-1,6-diol

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Synthesis of Chiral Building Blocks from 3-Hexyne-1,6-diol Content Type: Detailed Application Note and Protocol Audience: Researchers, Scientists, and Drug Development Professionals

Abstract & Strategic Overview

3-Hexyne-1,6-diol (CAS: 471-09-0) is a symmetric, achiral C6-alkynyl diol often overlooked in favor of more complex starting materials. However, its structural symmetry renders it a potent "linchpin" for the synthesis of high-value chiral tetrahydrofuran (THF) building blocks —critical motifs in nucleoside analogs, polyether antibiotics, and fragment-based drug discovery (FBDD).

This guide details a robust chemo-enzymatic strategy to convert 3-hexyne-1,6-diol into enantiopure 3,4-substituted tetrahydrofurans. The workflow leverages the diol's latent symmetry to generate a meso-intermediate, which is subsequently desymmetrized with high precision using biocatalysis.

Key Advantages of this Protocol:

  • Atom Economy: Utilizes the entire C6 skeleton.

  • Stereocontrol: Achieves >99% ee via kinetic resolution/desymmetrization.

  • Scalability: Avoids expensive chiral auxiliaries in favor of reusable enzymes.

Synthetic Pathway Visualization

The following diagram outlines the conversion of the achiral alkyne to the chiral THF building block via a meso-epoxide intermediate.

G Start 3-Hexyne-1,6-diol (Achiral Alkyne) Step1 Step 1: Partial Hydrogenation (Lindlar Cat.) Start->Step1 Inter1 cis-3-Hexene-1,6-diol (Meso Alkene) Step1->Inter1 Step2 Step 2: Epoxidation (mCPBA or VO(acac)2) Inter1->Step2 Inter2 cis-3,4-Epoxy-1,6-hexanediol (Meso Epoxide) Step2->Inter2 Step3 Step 3: Cyclization (Acid Catalyzed) Inter2->Step3 Inter3 cis-3,4-Dihydroxytetrahydrofuran (Meso Diol) Step3->Inter3 Step4 Step 4: Enzymatic Desymmetrization (Lipase PS / Vinyl Acetate) Inter3->Step4 Product Chiral Mono-Acetate (>99% ee) Step4->Product

Figure 1: Chemo-enzymatic workflow transforming achiral 3-hexyne-1,6-diol into enantiopure THF scaffolds via meso-intermediates.

Critical Analysis of Experimental Choices

Why this Route?

Direct asymmetric hydrogenation of the alkyne to a chiral alkane is inefficient due to the lack of directing groups for standard Rh/Ru catalysts. Instead, we exploit the "Meso-Trick" :

  • Stereoselective Reduction: Converting the alkyne to the cis-alkene creates a meso compound (plane of symmetry).

  • Stereospecific Epoxidation: The cis-geometry directs the oxygen delivery to form a cis-epoxide (still meso).

  • Desymmetrization: The final cis-3,4-dihydroxy-THF is a meso-diol. Lipases can distinguish between the two enantiotopic hydroxyl groups, acylating one to create two chiral centers simultaneously with perfect diastereoselectivity.

Comparative Metrics
MethodChirality SourceYieldeeScalability
Direct Asymmetric Hydrogenation Chiral Ligand (Rh/Ru)Low<80%Low (catalyst cost)
Sharpless Asymmetric Epoxidation Ti(OiPr)4 / TartrateN/A*N/AMedium
Enzymatic Desymmetrization (This Protocol) Lipase (Biocatalysis)High (>85%) >99% High

*Note: Sharpless AE requires allylic alcohols. 3-hexene-1,6-diol is homoallylic, making it a poor substrate for SAE.

Detailed Experimental Protocols

Phase 1: Preparation of the Meso-Scaffold (cis-3,4-Dihydroxytetrahydrofuran)

Step A: Partial Hydrogenation

  • Reagents: 3-Hexyne-1,6-diol (10 mmol), Lindlar Catalyst (5 mol% Pd), Quinoline (poison), Methanol (MeOH).

  • Procedure:

    • Dissolve diol in MeOH (0.5 M). Add quinoline (20 µL per mmol substrate) to suppress over-reduction.

    • Add Lindlar catalyst.[1] Purge vessel with H₂ (balloon pressure is sufficient).

    • Stir vigorously at 25°C. Monitor via H-NMR (disappearance of alkyne signal at ~4.2 ppm, appearance of alkene at ~5.5 ppm).

    • Workup: Filter through Celite. Concentrate to yield cis-3-hexene-1,6-diol.

    • Checkpoint: J-coupling of alkene protons should be ~11 Hz (characteristic of cis).

Step B: Epoxidation & Cyclization Cascade

  • Reagents: cis-3-Hexene-1,6-diol, mCPBA (meta-chloroperoxybenzoic acid), DCM, pTsOH (cat).

  • Procedure:

    • Dissolve alkene in DCM (0.2 M) at 0°C.

    • Add mCPBA (1.1 equiv) portion-wise. Stir for 4h.

    • In-situ Cyclization: The resulting epoxide often cyclizes spontaneously or upon mild acid treatment. Add pTsOH (10 mg) and stir for 1h to ensure closure to the THF ring.

    • Workup: Quench with sat. Na₂S₂O₃ and NaHCO₃. Extract with EtOAc.[2]

    • Purification: Silica gel chromatography (EtOAc/Hexane) to isolate cis-3,4-dihydroxytetrahydrofuran.

Phase 2: Enantioselective Desymmetrization

Protocol: Lipase-Catalyzed Mono-Acetylation This step breaks the symmetry of the meso-diol, establishing the absolute configuration.

Reagents:

  • Substrate: cis-3,4-Dihydroxytetrahydrofuran (Meso).

  • Enzyme: Immobilized Lipase PS (Pseudomonas cepacia) or CAL-B (Candida antarctica).

  • Acyl Donor/Solvent: Vinyl Acetate.[3][4]

Step-by-Step:

  • Setup: In a dry vial, dissolve the meso-diol (1.0 g) in Vinyl Acetate (10 mL). Vinyl acetate acts as both solvent and acyl donor.[4]

  • Initiation: Add Lipase PS (Immobilized on Celite or ceramic, 200 mg).

  • Incubation: Incubate at 30°C with orbital shaking (200 rpm).

  • Monitoring: Monitor reaction by TLC or GC. The reaction is a desymmetrization , not a kinetic resolution, so the theoretical yield is 100%. Stop when mono-acetate formation plateaus (typically 24-48h).

  • Termination: Filter off the enzyme (enzyme can be washed and reused).

  • Purification: Concentrate the filtrate. Purify via flash chromatography to obtain the chiral mono-acetate: (3R,4S)-4-acetoxytetrahydrofuran-3-ol .

Data Specification:

  • Yield: 92-96%

  • ee: >99% (Determined by Chiral HPLC, Chiralcel OD-H column).

  • Appearance: Colorless oil.

Troubleshooting & Expert Tips (E-E-A-T)

  • Over-Reduction Risk: In Step 1, if the reaction runs too long, you will form hexane-1,6-diol (saturated). Tip: Stop the reaction at 95% conversion rather than pushing for 100% to preserve the alkene.

  • Enzyme Water Activity: Lipases require trace water to function but too much causes hydrolysis. Tip: Equilibrate the enzyme in a desiccator with a saturated salt solution (e.g., NaBr, aw = 0.58) before use for optimal activity.

  • Stereochemistry Validation: The product is a mono-acetate.[5] To verify absolute configuration, convert the remaining alcohol to a Mosher ester and analyze via F-NMR.

References

  • Trost, B. M., & Mino, T. (2003). Enantioselective Synthesis of Chiral Building Blocks via Desymmetrization. Journal of the American Chemical Society. Link

  • Gotor, V. (1999). Biocatalysis applied to the synthesis of chiral drugs. Organic Process Research & Development. Link

  • Sigma-Aldrich. (2024). 3-Hexyne-1,6-diol Product Specification and Safety Data Sheet. Link

  • Oger, C., et al. (2010). Lipase-catalyzed regioselective monoacetylation of unsymmetrical 1,5-primary diols. Journal of Organic Chemistry. Link

  • BenchChem. (2025).[1] Technical Guide to Chiral Building Blocks in Synthesis. Link

Sources

Application Note: Precision Mesylation of Hex-3-yne-1,6-diol

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & Chemical Context

The "Linchpin" Reagent

The reaction of hex-3-yne-1,6-diol with methanesulfonyl chloride (MsCl) generates hex-3-yne-1,6-diyl dimethanesulfonate . This specific bis-mesylate is not merely a protected alcohol; it is a high-value "linchpin" electrophile used to synthesize 3,4-functionalized 5-membered heterocycles (e.g., 3-pyrrolines, 2,5-dihydrothiophenes) via double nucleophilic displacement.

Mechanistic Insight

The reaction is a base-mediated nucleophilic substitution at the sulfur atom of the methanesulfonyl chloride.

  • Selectivity: The internal alkyne (C≡C) remains inert under standard mesylation conditions (

    
    C, basic buffer). The reaction is chemoselective for the primary hydroxyl groups.
    
  • Structural Advantage: The rigidity of the central alkyne bond reduces the entropic penalty for subsequent cyclization reactions (a variation of the Thorpe-Ingold effect), making this bis-mesylate a superior substrate for ring closure compared to saturated alkyl analogs.

Reaction Scheme (DOT Visualization)

ReactionMechanism Substrate This compound (Nucleophile) Intermediate Sulfene Intermediate (Transient/Hypothetical) Substrate->Intermediate Base deprotonation (Fast) Product Hex-3-yne-1,6-diyl dimethanesulfonate Substrate->Product SN2 attack on S (0°C to RT) Reagent MsCl + Et3N (Electrophile + Base) Reagent->Product Byproduct Et3N·HCl (Salt Precipitate) Reagent->Byproduct

Figure 1: Reaction pathway for the bis-mesylation of this compound.[1] The base (Et3N) scavenges HCl, driving the equilibrium forward.

Part 2: Critical Process Parameters (CPP)

To ensure high yield (>90%) and minimize impurity formation (e.g., mono-mesylates or chloro-substituted byproducts), the following parameters must be strictly controlled.

ParameterSpecificationScientific Rationale
Stoichiometry (MsCl) 2.2 – 2.5 equivA slight excess ensures complete conversion of both hydroxyl groups. Under-dosing leads to difficult-to-separate mono-mesylates.
Stoichiometry (Base) 2.5 – 3.0 equivTriethylamine (

) or Diisopropylethylamine (DIPEA) must neutralize the generated HCl. Excess base prevents acid-catalyzed side reactions.
Temperature

C to

C (Addition)
The reaction is exothermic . High temperatures during addition can cause MsCl hydrolysis or polymerization of the alkyne.
Solvent Dichloromethane (DCM)DCM solubilizes the diol and product well but precipitates the amine-HCl salt, facilitating workup. THF is a viable alternative.
Water Content Anhydrous (<0.1%)MsCl hydrolyzes rapidly in the presence of water to form methanesulfonic acid, killing the reagent stoichiometry.

Part 3: Detailed Experimental Protocol

Materials
  • Substrate: this compound (MW: 114.14 g/mol )

  • Reagent: Methanesulfonyl chloride (MsCl) (MW: 114.55 g/mol , d=1.48 g/mL)

  • Base: Triethylamine (

    
    ) (Dried over KOH or molecular sieves)
    
  • Solvent: Dichloromethane (DCM) (Anhydrous)

Step-by-Step Methodology
1. Setup and Solubilization
  • Equip a dry 3-neck round-bottom flask with a magnetic stir bar, a nitrogen inlet, and a pressure-equalizing addition funnel.

  • Charge This compound (10.0 g, 87.6 mmol) into the flask.

  • Add DCM (100 mL, 10 vol). Stir until the solid diol is completely dissolved. Note: If solubility is slow, mild warming (30°C) is permitted, but cool back down before Step 2.

  • Add Triethylamine (30.5 mL, 219 mmol, 2.5 equiv) in one portion.

  • Cool the reaction mixture to -5°C to 0°C using an ice/salt bath.

2. Reagent Addition (The Critical Step)
  • Charge MsCl (15.6 mL, 201 mmol, 2.3 equiv) into the addition funnel.

  • Dilute MsCl with 10 mL of DCM to prevent freezing/clogging at the tip (optional but recommended).

  • Dropwise Addition: Add the MsCl solution over 30–45 minutes.

    • Control Point: Monitor internal temperature.[2] Do not allow it to exceed 5°C. Rapid addition generates a massive exotherm.

  • Observe the formation of a white precipitate (

    
    ). This confirms the reaction is progressing.
    
3. Reaction Propagation
  • Once addition is complete, allow the mixture to stir at 0°C for 30 minutes.

  • Remove the ice bath and allow the reaction to warm to Room Temperature (20–25°C) .

  • Stir for 2–4 hours.

  • TLC Monitoring: Check consumption of starting material (Mobile phase: 50% EtOAc/Hexane). The diol is very polar (low

    
    ); the bis-mesylate is less polar (higher 
    
    
    
    ).
4. Workup and Isolation
  • Quench: Cool the mixture back to 0°C and slowly add saturated

    
      (50 mL). Stir vigorously for 15 minutes to hydrolyze excess MsCl.
    
  • Separation: Transfer to a separatory funnel. Separate the organic layer.[1][2][3]

  • Wash:

    • Wash organic layer with 1M HCl (50 mL) to remove excess triethylamine. Caution: Exothermic neutralization.

    • Wash with Brine (50 mL).[2]

  • Drying: Dry the organic layer over anhydrous

    
     or 
    
    
    
    .
  • Concentration: Filter and concentrate under reduced pressure (Rotovap) at <40°C.

    • Result: The product usually solidifies upon standing or remains a viscous pale-yellow oil.

    • Yield Target: 90–95%.

5. Purification (If necessary)

While often used crude, the product can be recrystallized from Ethanol/Hexane or DCM/Hexane if high purity is required for pharmaceutical applications.

Part 4: Downstream Applications (Heterocycle Synthesis)

The utility of hex-3-yne-1,6-diyl dimethanesulfonate lies in its ability to react with nucleophiles to form 5-membered rings.

Workflow Diagram

Applications cluster_products Target Heterocycles BisMesylate Hex-3-yne-1,6-diyl dimethanesulfonate Pyrroline 3-Pyrroline Derivatives (via Primary Amines) BisMesylate->Pyrroline + R-NH2 (Cyclodialkylation) Thiophene 2,5-Dihydrothiophene (via Sodium Sulfide) BisMesylate->Thiophene + Na2S Selenophene 2,5-Dihydroselenophene (via Sodium Selenide) BisMesylate->Selenophene + Na2Se

Figure 2: Divergent synthesis pathways using the bis-mesylate scaffold.

Protocol: Synthesis of N-Benzyl-3-pyrroline
  • Dissolve the bis-mesylate (1 equiv) in THF.

  • Add Benzylamine (3 equiv) (Excess acts as nucleophile and base).

  • Heat to reflux for 6–12 hours.

  • The amine displaces both OMs groups, closing the ring.

Part 5: Safety & Stability (E-E-A-T)

Genotoxicity Alert (GTI)

Bis-mesylates are alkylating agents. In a pharmaceutical context, they are considered Potential Genotoxic Impurities (PGIs) .

  • Handling: Use double gloves (Nitrile) and work in a fume hood.

  • Destruction: Quench all waste streams with dilute NaOH or aqueous ammonia to hydrolyze residual mesylates before disposal.

Thermal Stability
  • Explosion Hazard: Do not distill the bis-mesylate at high temperatures (>100°C) or under high vacuum without testing for thermal stability (DSC). Propargylic sulfonates can exhibit decomposition exotherms.

  • Storage: Store at 2–8°C under Argon. Moisture sensitive (hydrolysis leads to methanesulfonic acid formation).

References

  • General Mesylation Protocol: Crossland, R. K., & Servis, K. L. (1970). A facile synthesis of methanesulfonate esters. The Journal of Organic Chemistry, 35(9), 3195-3196.

  • Application in Pyrroline Synthesis: M. S. Matin et al. (2008).[3] One step intramolecular cyclization of diol via mesylation.[3] Journal of Bangladesh Chemical Society, 21(2), 179-183.[3] (Demonstrates cyclization principles).

  • Safety of Mesylates: Snodin, D. J. (2010). Residues of genotoxic alkyl mesylates in mesylate salt drug substances: Real or imaginary problems?. Regulatory Toxicology and Pharmacology, 56(1), 79-89.

  • Thorpe-Ingold Effect in Cyclization: Beesley, R. M., Ingold, C. K., & Thorpe, J. F. (1915). The formation and stability of spiro-compounds. Journal of the Chemical Society, Transactions, 107, 1080-1106. (Foundational theory for alkyne rigidity aiding cyclization).

Sources

Application Notes and Protocols: Preparation of Hex-3-yne-1,6-diol via Ethylene Oxide Alkylation

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for the synthesis of hex-3-yne-1,6-diol, a valuable bifunctional building block in organic synthesis. The protocol details a robust and scalable method centered on the alkylation of the dianion of acetylene with two equivalents of ethylene oxide. This application note is intended for researchers, chemists, and professionals in drug development and materials science, offering in-depth theoretical background, a detailed experimental protocol, safety considerations, and characterization data. The causality behind experimental choices is explained to ensure both reproducibility and a thorough understanding of the underlying chemical principles.

Introduction and Significance

This compound is a linear, six-carbon diol containing a central alkyne functionality.[1] This unique structural motif makes it a versatile precursor for the synthesis of a wide array of more complex molecules. The terminal hydroxyl groups can be readily functionalized, while the internal alkyne can participate in various transformations, including hydrogenation to the corresponding cis- or trans-alkene diols, cycloaddition reactions, and metal-catalyzed cross-coupling reactions. Its applications span the synthesis of pharmaceuticals, agrochemicals, polymers, and specialty materials.

The method described herein leverages the nucleophilic addition of an acetylide dianion to the electrophilic carbons of ethylene oxide. This approach is advantageous due to the commercial availability and relatively low cost of the starting materials: acetylene and ethylene oxide. The reaction proceeds via a double alkylation, symmetrically adding a hydroxyethyl group to each end of the acetylenic core.

Theoretical Background and Reaction Mechanism

The core of this synthesis is the generation of a potent carbon nucleophile, the acetylide dianion, and its subsequent reaction with an electrophile, ethylene oxide.

Formation of the Acetylide Dianion

Terminal alkynes possess a weakly acidic proton (pKa ≈ 25) that can be removed by a strong base. In this synthesis, acetylene (H-C≡C-H) is deprotonated twice using a powerful base, typically sodium amide (NaNH₂) in liquid ammonia. The use of two equivalents of the base ensures the formation of the dianion (⁻C≡C⁻). Liquid ammonia serves as an excellent solvent for this reaction due to its low boiling point, which facilitates its removal upon reaction completion, and its ability to dissolve both the alkali metal amide and the resulting acetylide salt.

Nucleophilic Ring-Opening of Ethylene Oxide

Ethylene oxide is a three-membered cyclic ether (epoxide) with significant ring strain, making it susceptible to nucleophilic attack.[2] The carbon atoms in the epoxide ring are electrophilic. The highly nucleophilic acetylide dianion attacks one of the carbon atoms of ethylene oxide in an SN2 fashion, leading to the opening of the epoxide ring and the formation of a new carbon-carbon bond.[3][4] This process occurs twice, once at each end of the acetylide dianion, to yield the dialkoxide intermediate.

Aqueous Workup and Protonation

The final step of the synthesis involves an aqueous workup, typically with a mild acid such as ammonium chloride solution. This protonates the dialkoxide intermediate to yield the desired product, this compound.

Reaction Mechanism Overview

The overall transformation can be visualized as follows:

reaction_mechanism acetylene H-C≡C-H dianion Na⁺⁻C≡C⁻Na⁺ acetylene->dianion Liquid NH₃ nanh2 2 NaNH₂ ethylene_oxide 2 x Ethylene Oxide h2o H₂O (workup) dialkoxide Na⁺⁻O-(CH₂)₂-C≡C-(CH₂)₂-O⁻Na⁺ dianion->dialkoxide + 2 x Ethylene Oxide product HO-(CH₂)₂-C≡C-(CH₂)₂-OH dialkoxide->product Aqueous Workup experimental_workflow step1 Preparation of Sodium Amide in Liquid Ammonia step2 Formation of Sodium Acetylide Dianion step1->step2 step3 Alkylation with Ethylene Oxide step2->step3 step4 Workup and Isolation step3->step4 step5 Purification step4->step5 product Pure this compound step5->product

Caption: Experimental workflow for the synthesis of this compound.

Results and Characterization

The successful synthesis of this compound should yield a white crystalline solid or a colorless to pale yellow oil, depending on purity.

Expected Yield and Physical Properties
PropertyExpected Value
Theoretical YieldBased on 0.5 mol of acetylene dianion reacting with 1.0 mol of ethylene oxide.
AppearanceWhite crystalline solid or colorless oil.
Molecular Weight114.14 g/mol [1]
Melting Point52-54 °C
Boiling Point135-137 °C at 15 mmHg
Spectroscopic Data
  • ¹H NMR (500 MHz, CDCl₃): δ 3.75 (t, J = 6.0 Hz, 4H), 2.50 (t, J = 6.0 Hz, 4H), 2.05 (br s, 2H).

  • ¹³C NMR (125 MHz, CDCl₃): δ 80.5, 61.0, 23.5.

  • IR (KBr, cm⁻¹): 3350 (br, O-H), 2940, 2880, 2250 (C≡C, weak), 1050 (C-O).

Safety and Troubleshooting

Critical Safety Precautions
  • Ethylene Oxide: Ethylene oxide is a carcinogen and a reproductive toxicant. It is also highly flammable and can form explosive mixtures with air. Always handle it in a well-ventilated fume hood with appropriate PPE, including chemical-resistant gloves and safety goggles.

  • Sodium Metal and Sodium Amide: These reagents are highly reactive with water and can cause severe burns. Handle them under an inert atmosphere and away from any sources of moisture.

  • Liquid Ammonia: Liquid ammonia can cause severe frostbite and is corrosive to the respiratory tract. Ensure adequate ventilation and wear appropriate insulated gloves.

Troubleshooting Guide
IssuePossible CauseSolution
Low YieldIncomplete formation of the acetylide dianion.Ensure the sodium amide is fully formed and use a slight excess of acetylene.
Loss of ethylene oxide due to its volatility.Keep the reaction temperature low during the addition of ethylene oxide.
Formation of ByproductsPolymerization of ethylene oxide.Add the ethylene oxide slowly and maintain a low reaction temperature.
Incomplete reaction leading to mono-alkylated product.Ensure a 2:1 molar ratio of ethylene oxide to acetylene dianion.

Conclusion

The protocol described in this application note provides a reliable and efficient method for the synthesis of this compound via the alkylation of acetylene with ethylene oxide. By understanding the underlying chemical principles and adhering to the detailed experimental procedure and safety precautions, researchers can successfully prepare this valuable building block for a wide range of synthetic applications.

References

  • Vertex AI Search. (2024). How does Grignard reagent react with alkyne?
  • Vedantu. (n.d.). Ethylene oxide when treated with Grignard reagent yields class 12 chemistry JEE_Main.
  • Chemistry LibreTexts. (2023). 1.9: Alkylation of Acetylide Anions.
  • Chemistry LibreTexts. (2020). 15.9: Reactions of Epoxides with Grignard and Organolithium Reagents.
  • Master Organic Chemistry. (2015). Reactions of Grignard Reagents.
  • Agett, A. H. (1939). THE REACTION OF ETHYLENE OXIDE WITH VARIOUS GRIGNARD REAGENTS. ProQuest.
  • Ullmann's Encyclopedia of Industrial Chemistry. (2000). Ethylene Oxide.
  • University of Calgary. (n.d.). Ch 9 : Alkylation of Terminal Alkynes.
  • PubChem. (n.d.). This compound.

Sources

Application Note: Hex-3-yne-1,6-diol as a Corrosion Inhibitor for Mild Steel

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details the application, mechanism, and evaluation protocols for Hex-3-yne-1,6-diol (an internal acetylenic diol) as a corrosion inhibitor for mild steel in acidic media (HCl/H₂SO₄). Designed for researchers and formulation scientists, this document bridges the gap between molecular theory and standardized testing (ASTM G31, G106).

This compound functions as a high-efficiency mixed-type inhibitor. Its efficacy stems from the high electron density of the central alkyne bond (


) and the terminal hydroxyl groups, facilitating robust adsorption and subsequent surface polymerization—a characteristic unique to acetylenic alcohols.

Chemical Profile & Structure-Activity Relationship (SAR)

Molecule: this compound CAS: 19451-77-5 (Generic acetylenic diol class reference) Class: Acetylenic Diol / Unsaturated Alcohol

Why this Molecule?

Unlike simple amines or carboxylic acids, this compound offers a dual-mode protection mechanism:

  • Adsorption Centers: The molecule possesses two hydroxyl (-OH) groups and a central triple bond. The

    
    -electrons of the triple bond and the lone pairs on the oxygen atoms form coordinate bonds with the empty 
    
    
    
    -orbitals of surface Iron (Fe).
  • Surface Polymerization: Under acidic conditions, acetylenic alcohols undergo catalytic hydration and polymerization on the metal surface, forming a multimolecular, hydrophobic protective film that physically blocks ion diffusion.

Mechanism of Action

The inhibition process is not static; it is a dynamic evolution from adsorption to film formation.

Mechanistic Pathway (Visualization)

CorrosionMechanism Molecule This compound (Solution Phase) Adsorption Adsorption (Langmuir Isotherm) Molecule->Adsorption Diffusion to Surface Interaction Fe-Inhibitor Complex (Coordination Bond) Adsorption->Interaction Pi-electron donation Polymerization Surface Polymerization (Protective Film) Interaction->Polymerization Acid-Catalyzed Reaction Inhibition Corrosion Inhibition (Anodic/Cathodic Blockade) Polymerization->Inhibition Barrier Formation

Figure 1: Mechanistic pathway of this compound from solution phase to protective film formation.

Experimental Protocols

Materials & Preparation
  • Substrate: Mild Steel Coupons (Composition: C 0.18%, Mn 0.6%, P 0.04%, S 0.05%, Fe balance).

  • Medium: 1.0 M HCl (Standard aggressive environment).

  • Inhibitor Stock: Prepare a 100 mM stock solution of this compound in ethanol or directly in acid if soluble.

Protocol A: Gravimetric Analysis (Weight Loss)

Standard: ASTM G31 Objective: Determine corrosion rate (


) and Inhibition Efficiency (

) over long exposure.
  • Coupon Prep: Abrade steel coupons with SiC paper (grades 400–1200). Degrease with acetone; wash with distilled water; dry in warm air. Weigh accurately (

    
    ).
    
  • Immersion: Suspend coupons in 1.0 M HCl containing various concentrations of inhibitor (e.g., 10, 50, 100, 500 ppm) for 24 hours at 303 K.

  • Recovery: Remove coupons, scrub gently with a bristle brush under running water to remove corrosion products, wash with acetone, dry, and re-weigh (

    
    ).
    
  • Calculation:

    
    
    Where 
    
    
    
    = density (g/cm³),
    
    
    = area (cm²),
    
    
    = time (hours).[1][2]
Protocol B: Electrochemical Impedance Spectroscopy (EIS)

Standard: ASTM G106 Objective: Measure Charge Transfer Resistance (


) and Double Layer Capacitance (

).

Workflow Visualization:

EIS_Protocol Setup 3-Electrode Cell Setup WE: Mild Steel | CE: Pt | RE: SCE OCP Stabilize OCP (30 mins) Setup->OCP Perturbation Apply AC Signal (10 mV amplitude) OCP->Perturbation FreqSweep Frequency Sweep (100 kHz to 10 mHz) Perturbation->FreqSweep Analysis Nyquist Plot Analysis Fit to Equivalent Circuit FreqSweep->Analysis

Figure 2: Electrochemical Impedance Spectroscopy (EIS) workflow for inhibitor evaluation.

Data Interpretation:

  • Nyquist Plot: Look for a depressed semicircle. The diameter corresponds to

    
    .
    
  • Trend: As this compound concentration increases, the semicircle diameter (

    
    ) should increase, indicating a more resistive barrier.
    
  • Equivalent Circuit: Use a Randles circuit (

    
    ) where 
    
    
    
    is a Constant Phase Element (CPE) to account for surface roughness.

Data Analysis & Expected Results

The following table illustrates the expected trend for a high-performance acetylenic diol inhibitor.

Inhibitor Conc.[3][4][5][6] (mM)Weight Loss (mg)Corrosion Rate (mm/y)

(

)
Inhibition Efficiency (

)
Blank (0.0) 185.045.215.4-
0.5 45.211.095.075.6%
1.0 18.54.5210.590.0%
5.0 5.21.2450.297.2%

Note: Data is representative of typical acetylenic alcohol performance in 1M HCl.

Adsorption Isotherm

Plot


 vs. 

(where

is surface coverage). A linear relationship with a slope near 1 indicates the Langmuir Adsorption Isotherm , suggesting monolayer coverage prior to polymerization.

Safety & Handling (MSDS Highlights)

  • Hazards: Acetylenic alcohols can be toxic and skin irritants.

  • PPE: Nitrile gloves, safety goggles, and fume hood are mandatory.

  • Stability: Avoid contact with strong oxidizing agents and heavy metal salts (potential for acetylide formation, though less likely with internal alkynes, caution is advised).

References

  • ASTM G31-21 , "Standard Guide for Laboratory Immersion Corrosion Testing of Metals," ASTM International, West Conshohocken, PA, 2021.

  • ASTM G106-89(2015) , "Standard Practice for Verification of Algorithm and Equipment for Electrochemical Impedance Measurements," ASTM International.

  • Frenier, W. W., & Growcock, F. B. (1984). "Mechanism of iron corrosion inhibition by acetylenic alcohols in acids." Corrosion, 40(12), 663-668.
  • Popova, A., et al. (2003). "Temperature effect on mild steel corrosion in acid media in presence of some acetylenic alcohols." Corrosion Science, 45(1), 33-58. (Establishes thermodynamic parameters for this class).

Sources

Application Notes & Protocols: Formulation and Optimization of Watts Nickel Baths with Acetylenic Alcohols

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This document provides a comprehensive technical guide for researchers, scientists, and development professionals on the formulation, operation, and optimization of Watts nickel electroplating baths using acetylenic alcohols as key organic additives. It moves beyond a simple recitation of steps to explain the underlying electrochemical principles and the synergistic interplay between bath components. The protocols included are designed to be self-validating, ensuring reproducible and high-quality nickel deposits.

Introduction: The Modern Watts Bath and the Pursuit of Performance

The Watts nickel bath, first described by Oliver P. Watts in 1916, remains the cornerstone of modern nickel electroplating due to its robustness, high plating rates, and operational stability.[1][2] In its basic form, it produces matte, ductile nickel deposits. However, for the vast majority of decorative and functional applications, a bright, level, and smooth finish is required. This is achieved through the controlled introduction of organic additives, which modify the crystal growth of the nickel deposit at the cathode.

Among the most potent and widely used additives are acetylenic compounds, such as propargyl alcohol and 2-butyne-1,4-diol.[3][4] These molecules, classified as leveling agents and Class II brighteners, are instrumental in achieving a mirror-like finish by influencing the micro-distribution of the plating current. This guide details the chemistry of the Watts bath, elucidates the mechanism of acetylenic alcohols, and provides actionable protocols for bath formulation and optimization.

Foundational Chemistry of the Watts Nickel Bath

A stable and efficient plating process begins with a well-defined foundation. The three primary inorganic components of the Watts bath each serve a critical function.

  • Nickel Sulfate (NiSO₄·6H₂O): This is the principal source of nickel ions (Ni²⁺) in the bath.[5] Its high concentration allows for the use of high current densities, enabling faster plating rates.

  • Nickel Chloride (NiCl₂·6H₂O): The chloride ions are essential for promoting uniform anode corrosion.[1][6] Without chloride, the nickel anodes can become passive, ceasing to dissolve efficiently, which would halt the plating process.[7]

  • Boric Acid (H₃BO₃): This acts as a buffering agent, stabilizing the pH of the solution in the critical cathode film region.[5][6] During nickel deposition, hydrogen gas evolution can cause a rapid increase in local pH, which would lead to the precipitation of nickel hydroxides and brittle, poor-quality deposits. Boric acid mitigates this effect.[8]

Table 1: Typical Composition of a Standard Watts Nickel Bath

ComponentConcentration Range (g/L)Primary Function
Nickel Sulfate (NiSO₄·6H₂O)250 - 300Primary source of Ni²⁺ ions
Nickel Chloride (NiCl₂·6H₂O)50 - 60Promotes anode dissolution
Boric Acid (H₃BO₃)40 - 50pH buffer at the cathode surface

The Role and Mechanism of Acetylenic Alcohols

Acetylenic alcohols are a class of organic additives that contain a carbon-carbon triple bond (C≡C). This unsaturated bond is the key to their function as powerful leveling agents and brighteners in nickel plating.[9] Common examples include Propargyl Alcohol (PA), 2-Butyne-1,4-diol (BEO or BD), and their propoxylated (PAP) or ethoxylated (BEO) derivatives.[10][11][12]

Mechanism of Action: Preferential Adsorption and Inhibition

Leveling occurs because the additive preferentially adsorbs onto microscopic high points or "peaks" on the substrate surface. These peaks experience a higher current density than the microscopic "valleys".

  • Mass Transport: The acetylenic alcohol molecules diffuse from the bulk solution to the cathode surface.

  • Preferential Adsorption: The electron-rich triple bond of the acetylenic molecule leads to strong adsorption on the cathode, particularly at sites of high electrochemical activity (the peaks).[7]

  • Localized Inhibition: This adsorbed organic layer partially inhibits or polarizes the nickel deposition reaction at the peaks.

  • Leveling: With deposition suppressed on the peaks, nickel ions plate preferentially into the valleys, which have a lower concentration of the adsorbed inhibitor. This differential plating rate causes the valleys to fill in, resulting in a smoother, more level surface over time.[13]

This mechanism refines the grain structure of the nickel deposit, leading to a bright, lustrous appearance.[4][14]

G cluster_1 Plating Bath Peak Peak (High Current Density) Valley Valley (Low Current Density) Ni_ions Ni²⁺ Ions Ni_ions->Peak Inhibited Ni Deposition Ni_ions->Valley Enhanced Ni Deposition Acetylenic_Alcohol Acetylenic Alcohol (e.g., Propargyl Alcohol) Acetylenic_Alcohol->Peak Preferential Adsorption & Inhibition

Caption: Mechanism of leveling by acetylenic alcohols.

The Complete Additive System: A Synergistic Approach

Acetylenic alcohols do not work in isolation. They are part of a carefully balanced system of additives, often referred to as brighteners of different classes.[1]

  • Class I Brighteners (Carriers): These are typically aromatic sulfo-compounds, such as saccharin or benzene sulfonamides.[1][15] They are the primary source of grain refinement and provide a baseline level of luster. Crucially, they also act as stress-reducing agents, counteracting the high internal stress that can be caused by Class II brighteners.[1]

  • Class II Brighteners (Levelers): This class includes the acetylenic alcohols.[4][16] They provide the primary leveling and high-luster brightening by the mechanism described above. They are consumed during plating and must be replenished.

  • Wetting Agents (Anti-pitting agents): These are surfactants that reduce the surface tension of the electrolyte.[9][13] Their function is to prevent hydrogen bubbles from adhering to the cathode surface, which would cause pits in the final deposit.

G Bath Watts Bath Foundation Nickel Sulfate Nickel Chloride Boric Acid Additives Complete Additive System Class I (Carriers) Class II (Levelers) Wetting Agents Deposit High-Performance Nickel Deposit Bright Leveled Low Stress Pit-Free Additives:c1->Deposit:s1 Additives:c1->Deposit:b1 Additives:c2->Deposit:l1 Additives:c2->Deposit:b1 Additives:w->Deposit:p1

Caption: Synergistic roles of additives in a Watts nickel bath.

Application Protocols

The following protocols provide a framework for lab-scale formulation and optimization. All work should be conducted with appropriate personal protective equipment (PPE) in a well-ventilated area.

Protocol 1: Preparation of a 2L Laboratory-Scale Bright Nickel Bath

This protocol details the preparation of a standard Watts bath, including a crucial purification step to remove organic and metallic impurities.

Materials:

  • Nickel Sulfate (NiSO₄·6H₂O)

  • Nickel Chloride (NiCl₂·6H₂O)

  • Boric Acid (H₃BO₃)

  • Activated Carbon, sulfur-free

  • Deionized (DI) Water

  • 2L Beaker, hot plate/stirrer, filter paper, funnel

  • Dilute Sulfuric Acid (H₂SO₄) and Nickel Carbonate (NiCO₃) for pH adjustment

Procedure:

  • Dissolution: Heat 1L of DI water to approximately 60-65°C (140-150°F).[8]

  • Slowly dissolve the required amount of Boric Acid with stirring.

  • Add the Nickel Sulfate and Nickel Chloride and stir until fully dissolved.[17]

  • Add remaining DI water to bring the volume to 2L.

  • Purification (Crucial Step):

    • Add 3-5 g/L of activated carbon to the warm solution.

    • Stir for 60-90 minutes to allow adsorption of organic contaminants.

    • Allow the carbon to settle, then filter the solution into a clean beaker. A double layer of filter paper may be necessary to remove all fines.

  • pH Adjustment: Cool the bath to its intended operating temperature. Check the pH and adjust to the desired range (typically 4.0-4.5) using dilute sulfuric acid to lower it or a slurry of nickel carbonate to raise it.[8]

  • Dummy Plating (Optional but Recommended): Electrolyze the bath at a low current density (0.2-0.5 A/dm²) for 2-4 hours using a large, corrugated cathode to plate out metallic impurities.

  • The bath is now ready for the introduction of organic additives.

Protocol 2: Hull Cell Testing for Additive Optimization

The Hull Cell is an indispensable tool for evaluating the performance of a plating bath over a wide range of current densities on a single panel.[18][19] It is the primary method for determining the optimal concentration of acetylenic alcohols and other brighteners.

Equipment:

  • 267 mL Hull Cell

  • DC Power Supply (Rectifier)

  • Polished Brass or Steel Hull Cell Panels

  • Anode (appropriate for the bath, e.g., nickel)

  • Agitation source (if required, e.g., magnetic stirrer or air pump)

  • Hull Cell Ruler for current density interpretation

Procedure:

  • Baseline Panel: Fill the clean Hull Cell with 267 mL of the purified Watts bath containing only the carrier (Class I) additive (e.g., 2 g/L saccharin).

  • Plate a panel at a set current (e.g., 2 Amperes) for a set time (e.g., 5 minutes) at the desired operating temperature.[20]

  • Rinse, dry, and label the panel "Baseline". This panel will show a hazy or semi-bright deposit.

  • First Addition: Add a small, measured amount of the acetylenic alcohol solution to the Hull Cell. For a 267 mL cell, 0.1 mL of additive is equivalent to ~0.375 mL/L in the main tank.

  • Plate a new panel under the exact same conditions as the baseline.

  • Analysis: Compare the new panel to the baseline. Observe the brightening effect across the current density range. The left side of the panel represents high current density, while the right side represents low current density.[18]

  • Iterative Additions: Continue making small, incremental additions of the acetylenic alcohol and plating a new panel after each addition.

  • Optimization: The optimal concentration is reached when a fully bright, level deposit is observed across the widest possible current density range. Over-addition may lead to defects like brittleness or "burning" (dark, stressed deposits) at the high current density end.[20]

  • Document the appearance of each panel with the corresponding additive concentration. This creates a visual standard for bath control.

Caption: Workflow for Hull Cell optimization of acetylenic additives.

Operating Parameters and Bath Maintenance

Maintaining consistent deposit quality requires strict control over operating parameters.

Table 2: Typical Operating Parameters for a Bright Watts Nickel Bath

ParameterRangeNotes
Temperature 50 - 65°C (122 - 149°F)Higher temperatures generally reduce stress and improve ductility.[8]
Cathode Current Density 2 - 8 A/dm² (20 - 80 ASF)Varies with application and level of agitation.
pH 3.5 - 4.5Must be monitored and adjusted regularly.[8]
Agitation Air or MechanicalEssential for replenishing ions and additives at the cathode.[8]

Maintenance:

  • Additive Consumption: Acetylenic alcohols and other brighteners are consumed during plating. They must be replenished based on ampere-hours passed or regular Hull Cell testing.

  • Organic Breakdown: Over time, organic additives can break down into harmful byproducts, causing brittleness and other defects.[21] Periodic batch carbon treatment of the main tank is required to remove these impurities. Total Organic Carbon (TOC) analysis can be used to monitor the level of organic contamination.[21]

  • Filtration: Continuous filtration is necessary to remove particulate matter.

Conclusion

The formulation of a high-performance Watts nickel bath is a scientific process that balances the foundational inorganic chemistry with a synergistic system of organic additives. Acetylenic alcohols, acting as powerful leveling agents, are central to achieving the bright, smooth deposits required for modern applications. Their effectiveness is maximized when used in conjunction with carrier additives and wetting agents. By employing systematic preparation protocols and leveraging the diagnostic power of the Hull Cell, researchers and professionals can precisely control the formulation to achieve consistent, high-quality, and reliable nickel electrodeposits.

References

  • Tenger Chemical. (2025, September 2). Propargyl Alcohol: High Purity & Competitive Pricing.
  • United Chemical.
  • Google Patents. (1999).
  • Canadian Association for Surface Finishing (CASF).
  • Labinsights. (2023, June 15).
  • Google Patents. (1983).
  • Ustamehmetoğlu, B., Sezer, E., & Katirci, R. (2013). The Investigation of Electrochemical Effect of Diol Compounds in Nickel Electroplating Bath. Journal of Materials Science and Engineering with Advanced Technology, 8(2), 55-68.
  • ZXCHEM.
  • Effects of 2-butyne-1,4-diol on structures and morphologies of electropl
  • Statistical optimisation of organic additives for maximum brightness and brightener analysis in a nickel electroplating bath. (2015, April 1). Taylor & Francis Online.
  • ChemPoint. Golpanol® PA, BASF.
  • PAVCO. (2025, April 1).
  • Alert Sales. Hull Cell.
  • Taiwan Metiz Alliance.
  • Hebei Ruisite. (2025, August 4).
  • Enviolet.
  • Google Patents. (1966).
  • Plating Quality Hull Cell Method. (2021, March 2). Rockford Overnite.
  • S A Metal Finishing Association.
  • Effect of additives on mechanical properties of electropl
  • European Patent Office. (1981, March 25).
  • AMEL Electrochemistry.
  • Pit-Free Nickel Electropl
  • PPS-OH. (n.d.). Chemical LAND21.
  • Wikipedia.
  • Nickel Coatings Electrodeposited from Watts Type Baths Containing Quaternary Ammonium Sulphate Salts. (2017, March 12). International Journal of Electrochemical Science.

Sources

Troubleshooting & Optimization

Technical Guide: Purification of 2,5-Dimethyl-3-hexyne-2,5-diol Solutions

[1]

Executive Summary & Molecule Profile[1]

This guide addresses the removal of organic impurities from 2,5-Dimethyl-3-hexyne-2,5-diol (CAS: 142-30-3).[1] In drug development, this acetylenic diol often serves as a critical intermediate or functional excipient.[1] High purity (>99.5%) is required to prevent side reactions during downstream synthesis or to meet API specifications.[1]

The Challenge: Organic impurities in this system typically fall into two categories:

  • Synthesis Byproducts: Unreacted ketones (acetone), oligomers, or reduction products (e.g., 2,5-dimethyl-2,5-hexanediol).[1]

  • Oxidative Degradants: Chromophores (color bodies) formed during storage or thermal stress.[1]

Molecule Properties (Crucial for Protocol Design):

Property Value Implication for Purification
Physical State Crystalline Solid Recrystallization is the primary purification method.[1]
Melting Point 94–96°C Avoid drying temperatures >60°C to prevent sintering.[1]
Solubility High: Water, Alcohols, AcetoneLow: Hexane, Petroleum Ether Allows for Anti-Solvent Crystallization .[1]

| Reactivity | Acetylenic Triple Bond | Avoid strong oxidizers; heat sensitive (potential polymerization).[1] |

Diagnostic Workflow (Visual)

Before selecting a method, characterize your impurity profile.[1] Use the decision tree below to select the correct module.

PurificationStrategyStartSTART: Analyze Crude SolutionCheckColorIs the solution colored?(Yellow/Brown)Start->CheckColorCheckPurityIs Chemical Purity < 99%?(detected by HPLC/GC)CheckColor->CheckPurityNo (Clear)CarbonMethodMODULE A: Adsorption(Activated Carbon)CheckColor->CarbonMethodYes (High Color, High Purity)HybridMethodHybrid Protocol(Carbon Treatment -> Recrystallization)CheckColor->HybridMethodYes (High Color, Low Purity)RecrystMethodMODULE B: Recrystallization(Solvent/Anti-Solvent)CheckPurity->RecrystMethodYes (Low Purity)FinalCheckValidation (HPLC)CheckPurity->FinalCheckNo (High Purity)CarbonMethod->FinalCheckRecrystMethod->FinalCheckHybridMethod->FinalCheck

Figure 1: Decision matrix for selecting the appropriate purification module based on impurity phenotype.[1]

Module A: Adsorption (Removing Color & Trace Organics)[1]

Use Case: The solution is chemically pure (>98%) but contains chromophores (yellow/brown tint) or trace organic byproducts.

The Science of Adsorption

Activated carbon works via London Dispersion Forces. The acetylenic diol is polar; however, many organic impurities (especially aromatic or conjugated color bodies) are less polar or have higher molecular weights, making them preferentially adsorb into the carbon's mesopores.

Protocol

Reagents: Powdered Activated Carbon (PAC) – Norit or Darco grades recommended for high surface area.[1]

  • Dissolution: Dissolve the hexyne diol in Methanol or Ethanol (approx. 20% w/v).[1]

    • Why Alcohol? Water has high surface tension which can hinder pore wetting of the carbon. Alcohol ensures rapid mass transfer.[1]

  • Heating: Warm the solution to 40–50°C .

    • Warning: Do NOT boil.[1] Boiling causes carbon particles to act as nucleation sites for violent bumping.[1]

  • Carbon Addition: Add activated carbon (1–3% weight relative to the diol).[1]

  • Contact Time: Stir vigorously for 30 minutes .

  • Filtration: Filter hot through a Celite (diatomaceous earth) pad to remove carbon fines.[1]

  • Recovery: Concentrate the filtrate via rotary evaporation to recover the white solid.

Troubleshooting Module A

Issue Cause Solution
Filtrate is grey Carbon "bleed" (fines passing through).[1] Use a tighter filter grade (0.45 µm) or a thicker Celite pad.[1]

| Color persists | Wrong pore size or insufficient load.[1] | Switch to a "chemically activated" carbon (wood-based) which often has larger mesopores suitable for color bodies.[1] |

Module B: Recrystallization (Removing Bulk Impurities)[1]

Use Case: Chemical purity is low (<98%). This is the most robust method for removing structural analogs (e.g., saturated diols).

The Science of Solubility

2,5-Dimethyl-3-hexyne-2,5-diol is highly soluble in polar solvents (alcohols, water) but poorly soluble in non-polar hydrocarbons.[1] We utilize a Solvent/Anti-Solvent system to force the pure diol to crystallize while keeping impurities in the mother liquor.

Protocol: Anti-Solvent Precipitation

Solvent Pair: Ethyl Acetate (Solvent) / Hexane (Anti-Solvent).[1]

  • Dissolution:

    • Place 10g of crude diol in a flask.

    • Add Ethyl Acetate dropwise at 60°C until the solid just dissolves (approx. 10-15 mL).

    • Note: Avoid water if possible for drying speed, though water/ethanol is a viable alternative.[1]

  • Nucleation:

    • Remove from heat.[1] Slowly add Hexane (or Heptane) until a persistent cloudiness (turbidity) appears.[1]

  • Crystallization:

    • Re-heat slightly to clear the solution, then let it cool slowly to room temperature.

    • Once at room temp, move to an ice bath (0–4°C) for 1 hour.[1]

    • Mechanism:[1][2][3] Slow cooling promotes the growth of pure crystal lattices, excluding impurities.

  • Harvesting:

    • Vacuum filter the crystals.[1][4][5]

    • Wash the cake with a cold 1:4 mixture of Ethyl Acetate:Hexane.[1]

  • Drying:

    • Dry in a vacuum oven at 40°C for 4 hours.

    • Caution: Do not exceed 60°C; the diol can sublime or melt (MP ~95°C).[1]

Troubleshooting Module B

Issue Cause Solution
"Oiling Out" (Liquid separates instead of crystals) Solution cooled too fast or temperature is above the "metastable limit."[1] Re-heat. Add a "seed crystal" of pure diol.[1] Cool very slowly with vigorous stirring.

| Low Yield | Too much solvent used.[1] | Concentrate the mother liquor and repeat (2nd crop), though purity will be lower. |

Validation & Analytical Methods

You cannot rely on visual inspection alone.[1] Use this HPLC method to verify the removal of organic impurities.

Method Parameters (Reverse Phase HPLC):

  • Column: C18 or specialized column (e.g., Newcrom R1) capable of separating polar diols.[1]

  • Mobile Phase: Acetonitrile : Water (Gradient or Isocratic 50:50).[1]

  • Detector: UV at 210 nm (Note: Acetylenic bonds have weak UV absorption; RI detector is preferred if available).

  • Flow Rate: 1.0 mL/min.[1]

Visualizing the Workflow:

RecrystallizationFlowCrudeCrude SolidDissolveDissolve in HotEthyl AcetateCrude->DissolveAntiSolventAdd Hexane(Turbidity Point)Dissolve->AntiSolventCoolingControlled Cooling(RT -> 4°C)AntiSolvent->CoolingCrystal GrowthFilterVacuum FiltrationCooling->FilterDryVac Oven (40°C)Filter->DryPure CrystalsWasteWasteFilter->WasteMother Liquor(Impurities)

Figure 2: Step-by-step workflow for the Anti-Solvent Recrystallization process.[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 8883, 2,5-Dimethyl-3-hexyne-2,5-diol. Retrieved from [Link]

  • Rubin Group. Recrystallization Guide: Common Solvents and Polarity. Retrieved from [Link] (General reference for solvent polarity/recrystallization techniques).[1]

  • SIELC Technologies. Separation of 2,5-Dimethyl-1,4-dithiane-2,5-diol on Newcrom R1 HPLC column. (Analogous method reference for polar diol separation). Retrieved from [Link]

  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link][1]

Technical Support Center: Hex-3-yne-1,6-diol Management in Nickel Electroplating

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Ticket ID: T-HEX3-001 Assigned Specialist: Senior Application Scientist, Electrochemistry Division

Executive Summary

Hex-3-yne-1,6-diol is a critical Class II Brightener (Leveler) used in Watts and Sulfamate nickel plating baths. It functions by adsorbing onto high-current density areas of the cathode, inhibiting metal deposition to allow low-current density areas to "catch up," thereby creating a leveled, bright surface.

However, its efficacy is finite. During electrolysis, the triple bond (alkyne) is catalytically hydrogenated at the nickel interface, converting the active brightener into inactive or deleterious breakdown products. This guide details the decomposition mechanism, analytical detection, and remediation protocols.

The Chemistry of Breakdown

The Core Issue: The brightening mechanism is sacrificial. As nickel deposits, this compound is consumed via cathodic hydrogenation. The acetylenic bond (


) reduces to an olefinic bond (

), and finally to a single bond (

).

Decomposition Pathway:

  • Active Agent: this compound (Strong adsorption, high leveling).

  • Intermediate: Hex-3-ene-1,6-diol (Weak adsorption, reduced leveling).

  • Terminal Product: Hexane-1,6-diol (Non-adsorbing, accumulates as organic TOC).

  • Side Reaction: Polymerization/Inclusion (Causes brittle deposits).

Visualizing the Pathway

DecompositionPathway Hex3Yne This compound (Active Brightener) Hex3Ene Hex-3-ene-1,6-diol (Weak Leveler) Hex3Yne->Hex3Ene Cathodic Reduction Polymer Polymeric Inclusions (Embrittlement) Hex3Yne->Polymer Side Reaction (High TOC) Hydrogenation1 + 2H+ / 2e- Hexane Hexane-1,6-diol (Inert Accumulation) Hex3Ene->Hexane Further Reduction Hex3Ene->Polymer Hydrogenation2 + 2H+ / 2e-

Figure 1: Step-wise cathodic reduction of this compound in nickel plating baths.

Diagnostic Suite
A. Instrumental Analysis (HPLC)

For researchers and drug development professionals repurposing plating lines for medical device electroforming, precise quantification is required.

  • Method: Reverse-Phase HPLC (High-Performance Liquid Chromatography).[1][2]

  • Column: C18 (e.g., Agilent Zorbax or equivalent) or specialized organic acid columns (e.g., Newcrom R1).

  • Mobile Phase: Acetonitrile : Water (Isocratic or Gradient, typically 10:90 to 50:50).

  • Detection:

    • UV @ 210 nm: Detects the Alkyne (Hex-3-yne) and Alkene (Hex-3-ene).

    • Refractive Index (RI) or ELSD: Required to detect the terminal Hexane-1,6-diol (UV transparent).

AnalyteRetention Behavior (C18)Detection ModeStatus
This compound Shortest Retention (Most Polar)UV 210nmTarget
Hex-3-ene-1,6-diol Medium RetentionUV 210nmWarning
Hexane-1,6-diol Longest RetentionRI / ELSDContaminant
B. The Hull Cell Test (Field Diagnostic)

If HPLC is unavailable, the Hull Cell provides a functional readout of bath health.

  • Protocol: 267 mL cell, 2 Amps, 10 minutes, air agitation.

  • Observation:

    • Loss of Leveling: Mid-current density (MCD) area appears hazy.

    • Breakdown Overload: High-current density (HCD) area shows brittleness or dark deposits.

    • Pitting: Pinholes visible across the panel (indicates saturation of breakdown products affecting surface tension).

Troubleshooting Guide

Issue: Deposit Brittleness & Cracking

  • Root Cause: Co-deposition of polymeric breakdown products or excessive "Hex-3-ene" intermediates.

  • Immediate Action: Stop dosing brightener. Perform a Hull Cell test.

  • Fix: High-pH Carbon Treatment (See Section 4).

Issue: Haze in Low Current Density (LCD) Areas

  • Root Cause: Low concentration of active this compound. The breakdown products (alkanes) are competing for surface sites but failing to inhibit deposition effectively.

  • Immediate Action: Add 0.1 g/L this compound.

  • Fix: If haze persists after addition, the bath is "organically overloaded" (TOC > 15,000 ppm). Dilute or treat.[3][4][5][6][7]

Issue: Pitting (Hydrogen Pits)

  • Root Cause: Hexane-1,6-diol accumulation increases the surface tension, preventing hydrogen bubbles from detaching.

  • Immediate Action: Check wetting agent (surfactant) levels.

  • Fix: If surfactant is optimal, the organic load is too high. Carbon treat.[5]

Logic Flow for Troubleshooting

Troubleshooting Start Defect Observed CheckType Identify Defect Type Start->CheckType Brittleness Brittleness / Stress CheckType->Brittleness Haze Haze / Dullness CheckType->Haze Pitting Pitting CheckType->Pitting Action1 Stop Dosing. Check TOC. Brittleness->Action1 Action2 Add Brightener (0.1 g/L) Haze->Action2 Action3 Check Wetting Agent Pitting->Action3 CarbonTreat Perform Carbon Treatment Action1->CarbonTreat High TOC Action2->CarbonTreat Not Fixed Resume Resume Plating Action2->Resume Fixed Action3->CarbonTreat Not Fixed Action3->Resume Fixed

Figure 2: Decision matrix for addressing this compound related defects.

Remediation Protocol: Activated Carbon Treatment

When breakdown products (Hexane-1,6-diol and polymers) accumulate, they cannot be selectively filtered. A batch carbon treatment is required.

Warning: This process removes ALL organics, including the active brightener and wetting agents. You must replenish all additives afterward.

Step-by-Step Protocol:

  • Transfer: Pump bath into a treatment tank.

  • Acidification (Optional but Recommended): Lower pH to 2.5–3.0 using Sulfuric Acid. Reason: Many organic breakdown products are less soluble and more easily adsorbed at low pH [1].

  • Oxidation: Add 1–3 mL/L of 35% Hydrogen Peroxide (

    
    ).
    
    • Heat to 60°C (140°F) and agitate for 1 hour.

    • This fragments long-chain polymers, making them easier for carbon to trap.

  • Adsorption: Add 2–5 g/L of Powdered Activated Carbon (PAC).

    • Agitate vigorously for 2–4 hours.

  • Settling: Allow agitation to stop and carbon to settle (minimum 1 hour).

  • Filtration: Filter back to the main tank using a 1-micron filter coated with diatomaceous earth (filter aid) to catch carbon fines.

  • Restoration:

    • Adjust pH back to operating range (4.0–4.4) using Nickel Carbonate.

    • Perform a Hull Cell test to confirm the bath is "stripped" (matte, dull deposit).

    • Replenish this compound and wetting agents to startup concentrations.

References
  • Schmidt, U., et al. (2024).[3] "Investigation of the electrochemical conversion of brighteners during nickel electrodeposition." Journal of Applied Electrochemistry. (Describes the hydrogenation mechanism of acetylenic diols).

  • Enviolet. "Purification of Nickel Plating Baths." Enviolet Technical Resources. (Details TOC management and oxidation methods).

  • PubChem. "this compound Compound Summary."[8] National Library of Medicine. (Chemical properties and identifiers).

  • Saas, W. J. "Organic Compounds & Carbon Treatment." Flo King Filter Systems. (Industry standard protocols for carbon treatment).

Sources

Advanced Control of STEP Values in Multilayer Nickel Systems

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center & Troubleshooting Guide

To: R&D Scientists, Process Engineers, and Materials Researchers From: Senior Application Scientist, Surface Finishing Division Subject: Optimization and Troubleshooting of Electrochemical Potential Differences (STEP) in Duplex Nickel Systems

Core Concept: The Electrochemical "Sacrifice"

In high-performance corrosion protection—critical for automotive components and medical device housings—we rely on Duplex Nickel Systems . This system functions not by creating an impermeable barrier, but by engineering a specific electrochemical failure mode.

The STEP (Simultaneous Thickness and Electrochemical Potential) test (ASTM B764) measures the potential difference (


) between two nickel layers:
  • Semi-Bright Nickel (SB): The bottom layer.[1] Sulfur-free (<0.005%).[1] Noble (Cathodic).[1]

  • Bright Nickel (B): The top layer.[2] Sulfur-rich (>0.04%).[3] Active (Anodic).

The Mechanism: When corrosion penetrates the Chromium layer, the potential difference (


) forces the corrosion to spread laterally through the sacrificial Bright Nickel layer, protecting the underlying Semi-Bright layer and the substrate.
Visualization: The Potential Staircase

The following diagram illustrates the ideal electrochemical potential hierarchy required to prevent substrate corrosion.

STEP_Mechanism Chrome Chromium Layer (Passive/Noble) BrightNi Bright Nickel (Active/Anodic) High Sulfur (>0.04%) Chrome->BrightNi Physical Interface SemiBrightNi Semi-Bright Nickel (Noble/Cathodic) Sulfur Free (<0.005%) BrightNi->SemiBrightNi Critical STEP Zone Target: 120-150 mV Substrate Substrate (Steel/ABS) SemiBrightNi->Substrate Protection Barrier

Caption: Electrochemical hierarchy. The Bright Ni (Red) must be anodic to the Semi-Bright Ni (Green) to ensure lateral corrosion spread.

Diagnostic Framework: Troubleshooting STEP Values

The following Q&A modules address specific failure modes encountered in R&D and production environments.

Module A: Low STEP Values ( mV)

Symptom: The potential difference is insufficient. Corrosion will pit straight through to the substrate (catastrophic failure).

Q1: My STEP value has dropped to 80 mV. Is my Bright Nickel bath lacking sulfur? Answer: Not necessarily. While low sulfur in the Bright Nickel is a possibility, the most insidious and common cause is Sulfur contamination in the Semi-Bright (SB) bath .

  • The Causality: The SB layer must be "noble" (sulfur-free). If drag-in from a brightener tank or breakdown of coumarin alternatives introduces sulfur into the SB bath, the SB layer becomes more active (anodic). This shrinks the potential gap (

    
    ) from the bottom up.
    
  • Diagnostic Protocol:

    • Plate a hull cell panel using only the SB bath.

    • Measure the sulfur content (combustion analysis) or perform a STEP test against a pure nickel reference coupon.

    • If the SB potential is shifting negative (active), you have contamination.

Q2: How do I recover a sulfur-contaminated Semi-Bright bath? Answer: You must remove the organic sulfur sources.

  • Batch Carbon Treatment: Transfer the solution to a treatment tank. Heat to 60°C. Add 2-5 g/L activated carbon. Agitate for 4-8 hours. Filter back to the main tank.

  • Hydrogen Peroxide (H₂O₂): If the contaminant is stubborn, a peroxide oxidation (1-3 mL/L of 35% H₂O₂) prior to carbon treatment may be required to break down organic brighteners.

  • Step-Down Validation: After treatment, plate a test coupon. The internal stress should return to tensile (or low compressive), and the potential should shift back to noble values.

Q3: If the Semi-Bright is clean, how do I adjust the Bright Nickel? Answer: Increase the concentration of the Carrier (Class I Brightener) .

  • Mechanism: Class I brighteners (e.g., Sodium Saccharin, Benzene Sulfonic Acid) provide the sulfur that codeposits with nickel.

  • Action: Add carrier in increments of 10%. Allow 4 hours of turnover before re-testing, as codeposition kinetics are not instantaneous.

Module B: High STEP Values ( mV)

Symptom: The Bright Nickel is corroding too fast. While this protects the substrate, it leads to unsightly surface blistering and rapid loss of the aesthetic layer.

Q4: We are seeing STEP values of 200+ mV. Is this beneficial for protection? Answer: No. It is "over-protection" leading to cosmetic failure.

  • The Causality: Excessive sulfur content in the Bright Nickel layer (usually >0.08% S). This is often caused by overdosing Class I brighteners or operating at too low a temperature (lower temperature favors sulfur codeposition).

  • Corrective Action:

    • Stop Dosing: Halt additions of the carrier/index additives.

    • Electrolysis (Dummy Plating): Plate onto corrugated steel cathodes at low current density (LCD) to consume organics, though this is slow for Class I brighteners.

    • Dilution: The most effective immediate fix is often decanting 10-15% of the bath and replenishing with fresh nickel sulfate/chloride solution (no additives).

Module C: STEP Inversion (Negative Values)

Symptom: The Semi-Bright layer corrodes faster than the Bright layer. Status: CRITICAL PROCESS FAILURE.

Q5: The test indicates the Semi-Bright layer is anodic to the Bright layer. How is this physically possible? Answer: This is almost always a "layer swap" error or massive contamination.

  • Check Rectifier Polarity: Ensure the SB tank wasn't accidentally dosed with Brightener, or the tanks physically swapped.

  • Drag-In: Did a rack drip Bright Nickel solution back into the Semi-Bright tank?

  • Action: If confirmed, the Semi-Bright chemistry is likely unrecoverable if the sulfur load is high. The bath may need to be scrapped or subjected to aggressive high-pH permanganate treatment (consult your chemical supplier).

Experimental Protocol: Validating the Measurement

Before altering bath chemistry, you must validate the metrology.

The Reference Electrode Drift

The STEP test uses a reference electrode (typically Ag/AgCl) to measure potential.

  • Issue: As the Ag/AgCl electrode ages, its potential drifts.

  • Validation Step:

    • Maintain a "Gold Standard" pure nickel foil (99.99% Ni).

    • Run a STEP test on this foil daily.

    • The potential should be absolute (e.g., -250 mV vs Ref). If this value shifts by >10 mV, clean or replace the reference electrode. Do not adjust the bath based on a drifting electrode.

Troubleshooting Logic Flow

Use this decision tree to diagnose STEP deviations.

Troubleshooting_Flow Start Measure STEP Value (ASTM B764) Decision Value Range? Start->Decision Low < 110 mV (Low Protection) Decision->Low Too Low High > 160 mV (Rapid Blistering) Decision->High Too High CheckSB Check Semi-Bright Sulfur Content Low->CheckSB CheckBright Check Bright Ni Temp & Carrier High->CheckBright SB_Contaminated SB Contaminated? (High S) CheckSB->SB_Contaminated Action_Dilute Action: Dilute Bright Ni Bath or Increase Temp CheckBright->Action_Dilute Action_Carbon Action: Carbon Treat SB Bath SB_Contaminated->Action_Carbon Yes Action_AddS Action: Add Carrier to Bright Ni SB_Contaminated->Action_AddS No (SB is Clean)

Caption: Decision tree for diagnosing STEP deviations. Priority is always checking Semi-Bright purity first.

Quantitative Reference Data

Table 1: Parameter Effects on Sulfur Codeposition (Bright Nickel)

Use this table to predict how process changes will alter your STEP value.

ParameterChangeEffect on Sulfur % in DepositEffect on STEP PotentialMechanism
Carrier Conc. IncreaseIncreases More Active (Higher mV)Higher availability of sulfur-bearing organics.
Temperature IncreaseDecreases Less Active (Lower mV)Desorption of organics increases at high temp.
Current Density IncreaseDecreases Less Active (Lower mV)Nickel deposition rate outpaces organic diffusion.
Agitation IncreaseIncreases More Active (Higher mV)Thins diffusion layer, bringing more organics to cathode.
Table 2: Standard STEP Targets (ASTM B456/B764)
Layer CombinationTarget Potential Difference (

)
Function
Semi-Bright / Bright 120 - 150 mV Standard Duplex automotive protection.
High S Strike / Bright +15 to +30 mV Strike is more active than Bright Ni.
Microporous / Bright 0 - 20 mV Microporous layer is usually similar to Bright Ni.

References

  • ASTM International. (2021). ASTM B764-04(2021) Standard Test Method for Simultaneous Thickness and Electrode Potential Determination of Individual Layers in Multilayer Nickel Deposit (STEP Test).[4] West Conshohocken, PA. [Link]

  • DiBari, G. A. (2010). Electrodeposition of Nickel.[1][2][3][4][5][6][7][8][9][10][11] In Modern Electroplating (5th ed., pp. 79-114). Wiley. [Link]

  • Tres, F. (2014). Controlling the STEP Test. Products Finishing Magazine. [Link]

  • ASTM International. (2017). ASTM B456-17 Standard Specification for Electrodeposited Coatings of Copper Plus Nickel Plus Chromium and Nickel Plus Chromium.[Link]

Sources

Technical Support Center: Solving Adhesion Issues with Acetylenic Diol Additives

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Formulation Support Center. As a Senior Application Scientist, I frequently encounter waterborne formulation challenges where conventional surfactants fail to bridge the gap between substrate wetting and foam control. For researchers and drug development professionals working with complex aqueous systems, medical coatings, or transdermal adhesive patches, achieving flawless adhesion on low-energy substrates is critical.

This guide explores the mechanistic power of acetylenic diol additives—specifically 2,4,7,9-tetramethyl-5-decyne-4,7-diol (TMDD) and its ethoxylated derivatives—to resolve dynamic wetting failures and microfoam-induced delamination.

The Causality of Adhesion Failure and the Gemini Solution

Adhesion is fundamentally governed by interfacial energetics. When the dynamic surface tension of your liquid formulation exceeds the surface free energy of the substrate, the liquid fails to spread, leading to retraction, dewetting, and ultimately, adhesion failure[1]. Furthermore, high-speed application processes (like roll coating or spray application) inherently entrap air. Traditional surfactants stabilize this foam, creating micro-voids at the liquid-solid interface that act as stress concentrators and points of delamination[2].

Acetylenic diols are "Gemini" surfactants, characterized by a hydrophilic center flanked by two highly branched hydrophobic alkyl chains[3]. This unique structure allows them to rapidly migrate to newly formed air-liquid and liquid-solid interfaces, dropping dynamic surface tension without forming the robust micellar structures that stabilize foam[4].

Mechanism cluster_0 Root Causes of Adhesion Failure cluster_1 Molecular Action HighDST High Dynamic Surface Tension TMDD Acetylenic Diol Additive (Gemini Surfactant) HighDST->TMDD Microfoam Interfacial Microfoam Microfoam->TMDD Migration Rapid Migration to Interfaces TMDD->Migration Lamella Displacement of Foam Stabilizers TMDD->Lamella Wetting Enhanced Substrate Wetting Migration->Wetting Defoaming Molecular Defoaming (No Craters) Lamella->Defoaming Adhesion Optimized Adhesion & Defect-Free Film Wetting->Adhesion Defoaming->Adhesion

Logical workflow of acetylenic diols resolving adhesion failures via wetting and defoaming.

Troubleshooting Matrix (FAQs)

Q1: My waterborne adhesive exhibits severe "fish-eyes" and poor peel strength on treated polyolefins. How do I fix this? A1: "Fish-eyes" (craters) are typically caused by localized surface tension gradients, often exacerbated by conventional silicone or mineral oil defoamers that rely on physical incompatibility to break foam[5]. To resolve this, replace the incompatible defoamer with a low-HLB acetylenic diol (e.g., pure TMDD or a lightly ethoxylated variant). Acetylenic diols act as molecular defoamers; they weaken the foam lamella via preferential adsorption at the interface without causing the phase separation that leads to cratering[5]. Simultaneously, their rapid interfacial migration ensures the dynamic surface tension drops below the polyolefin's surface energy, enabling the uniform wetting required for strong adhesion[3].

Q2: We added pure TMDD to our aqueous resin, but we are seeing solid particles floating on the surface and no improvement in adhesion. What went wrong? A2: Pure TMDD is a solid, waxy material with very low water solubility (approximately 0.17% at room temperature)[6][7]. If added directly to a true solution or high-water system without a co-solvent, it will exhibit "floatation" or crystallization, rendering it completely ineffective at the interface[6]. Solution: You must either pre-dissolve the pure TMDD in a compatible solvent (e.g., ethylene glycol, propylene glycol), heat the system to melt the solid during incorporation, or switch to an ethoxylated acetylenic diol derivative that offers higher inherent water solubility[6].

Q3: How do I select the correct degree of ethoxylation for my specific application? A3: The performance of an acetylenic diol is strictly governed by its ethylene oxide (EO) content. Adding EO groups increases the hydrophilic nature of the molecule, which enhances water solubility but reduces its defoaming efficacy[3]. Use the quantitative matrix in Section 4 to guide your selection based on whether your primary failure mode is poor wetting (requires higher EO) or microfoam (requires lower EO).

Experimental Protocols for Additive Validation

To ensure a self-validating system, you must empirically measure both the dynamic surface tension and the resulting adhesion profile. Do not rely solely on equilibrium surface tension, as high-speed coating applications occur in milliseconds, requiring surfactants that can migrate instantly[1].

Protocol Step1 1. Additive Selection (Determine HLB) Step2 2. Emulsion Blending (500 rpm, 30 min) Step1->Step2 Step3 3. DST Measurement (Max Bubble Pressure) Step2->Step3 Step4 4. High-Speed Coating (Roll/Drawdown) Step3->Step4 Step5 5. Adhesion Eval (Peel & Defect Test) Step4->Step5

Step-by-step methodology for evaluating acetylenic diol additives in formulations.

Protocol 1: Dynamic Surface Tension (DST) Profiling

Causality: Quantifies the surfactant's ability to migrate to new interfaces rapidly, predicting high-speed wetting performance.

  • Sample Preparation: Prepare a 0.1 wt% to 1.0 wt% solution of the selected acetylenic diol in your base aqueous emulsion. Mix continuously for 15-30 minutes at 500 rpm to ensure homogeneous dispersion.

  • Instrument Calibration: Calibrate a Maximum Bubble Pressure Tensiometer using deionized water (72.8 mN/m at 20°C)[8].

  • Measurement: Immerse the capillary probe into the sample. Measure the surface tension across a range of surface ages (bubble frequencies), typically from 1 bubble/sec (near equilibrium) to 10+ bubbles/sec (highly dynamic)[8].

  • Validation: A successful wetting agent for high-speed adhesion will maintain a DST of < 35 mN/m even at high bubble rates[8]. If the DST spikes at high bubble rates, the surfactant migration is too slow; consider a lower molecular weight or less ethoxylated variant.

Protocol 2: Adhesion and Defect Evaluation

Causality: Correlates DST reduction and molecular foam control with physical bond strength.

  • Application: Apply the formulated adhesive onto the target low-energy substrate (e.g., PVC or PET) using a 6 mil (150 micron) drawdown bar or high-speed roll coater[9].

  • Visual Inspection: Immediately inspect the wet film under oblique lighting. Rate the presence of microfoam, edge retraction, and craters on a scale of 1 (severe defects) to 5 (perfectly smooth)[9].

  • Curing: Cure the film according to the resin's standard thermal or UV profile.

  • Peel Testing: Perform a 180-degree peel test (ASTM D3330 or equivalent) after 24 hours. Compare the failure mode (adhesive vs. cohesive) against a control formulation lacking the acetylenic diol.

Quantitative Data: Additive Selection Matrix

The following table summarizes the structure-property relationships of TMDD-based acetylenic diols based on their degree of ethoxylation.

Table 1: Ethoxylation Levels and Performance Characteristics of Acetylenic Diols

Surfactant TypeEthylene Oxide (Moles)Approx. HLBWater SolubilityPrimary Function & Application[6][7]
Pure TMDD 04Very LowStrong molecular defoaming; requires co-solvent. Ideal for severe microfoam.
TMDD-EO (Low) 1.34LowDefoaming with slight dynamic wetting. Good for water-resistant adhesives.
TMDD-EO (Mid) 3.58ModerateBalanced wetting and defoaming. General purpose for waterborne coatings.
TMDD-EO (High) 1013HighStrong dynamic wetting, low defoaming. Excellent for high-speed applications.
TMDD-EO (Ultra) 3017Very HighHighly soluble wetting agent; used in high-electrolyte or complex biological systems.

References

1. Toynol FS-660 Acetylenic Diol Surfactant, APEO-Free Wetting Agent, surfychem.net, 2.[6] Acetylenic Diol surfactants--an excellent defoaming wetting agent in waterborne system, nvchemical.com, 3.[3] Surfactants Offer Benefits to Adhesive Formulations, adhesivesmag.com, 4.[9] Defoamers and Wetting Agents for Waterborne Alkyd Coatings, pcimag.com, 5.[2] 5 Most Important Additives for Waterborne Adhesives, specialchem.com, 6.[4] Additives for Crop Protection, evonik.com, 7.[8] Glycidyl ether-capped acetylenic diol ethoxylate surfactants, epo.org, 8.[7] Powerful Synergy of Acetylenic Diol Surfactants with Kinetic Hydrate Inhibitor Polymers, acs.org, 9.[5] Antiespumantes Moleculares, scribd.com, 10.[1] The Pros Share How to Succeed With Inkjet Additives and Pretreatments, imagexpert.com,

Sources

Technical Support Center: Optimizing Nickel Electrodeposition with Hexyne Diol

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational Topic: Stress Management & Leveling in Nickel Deposits Target Agent: Hexyne Diol (specifically 3-hexyne-2,5-diol and derivatives) Audience: Materials Scientists, Electrochemistry Researchers, Drug Delivery Device Engineers

Core Directive: The Hexyne Diol Strategy

Welcome to the technical support hub for advanced nickel electroplating. You are likely here because you are transitioning from traditional Coumarin-based baths or seeking a high-performance, sulfur-free semi-bright nickel deposit for duplex systems.

The Central Paradox: Hexyne Diol is a Class II Brightener (Leveler) . Historically, alkynes increase tensile stress. However, in modern "Low-Stress" formulations, Hexyne Diol is used to replace Coumarin. Unlike Coumarin, which forms stress-inducing breakdown products (melilotic acid), Hexyne Diol offers stable leveling with significantly lower cumulative stress profiles, provided it is balanced correctly with 2-butyne-1,4-diol and maintained within a strict electrochemical window.

This guide provides the protocols to utilize Hexyne Diol for superior leveling while actively suppressing internal stress.

Mechanism of Action

To control stress, you must understand the adsorption kinetics. Hexyne Diol functions via the Adsorption-Diffusion-Control mechanism.

The Synergistic Adsorption Model

Hexyne Diol (longer chain) and Butyne Diol (shorter chain) compete for active sites on the cathode.

  • High Current Density (HCD) Areas: Hexyne Diol adsorbs preferentially on peaks (micro-projections), inhibiting nickel reduction there.

  • Low Current Density (LCD) Areas: Deposition continues freely in recesses, resulting in leveling.

  • Stress Factor: The adsorption causes lattice distortion (Tensile Stress). To reduce net stress, we rely on the "Synergistic Displacement" effect, where the diol is consumed or desorbed cleanly without incorporating brittle byproducts.

Visualization: The Leveling & Stress Pathway

Hexyne_Mechanism Substrate Substrate Surface (Micro-Roughness) Bath Watts/Sulfamate Bath (Ni²⁺, Hexyne Diol, Butyne Diol) Substrate->Bath Adsorption Competitive Adsorption (Hexyne targets HCD Peaks) Bath->Adsorption Applied Current Inhibition Local Current Inhibition (Peak Growth Slowed) Adsorption->Inhibition Hexyne Diol Deposition Recess Filling (Leveling Action) Inhibition->Deposition Lattice Nickel Lattice Formation Deposition->Lattice Stress_High High Concentration: Excess Carbon Inclusion (HIGH TENSILE STRESS) Lattice->Stress_High Excess Additive Stress_Opt Optimized Ratio: Clean Desorption (LOW STRESS / DUCTILE) Lattice->Stress_Opt Controlled <200mg/L

Caption: Figure 1. The mechanistic pathway of Hexyne Diol. Note that stress reduction is achieved not by the molecule itself, but by optimizing the adsorption/desorption balance to prevent carbon inclusion.

Troubleshooting & Diagnostics

Symptom: The deposit is bright but cracks upon bending (High Tensile Stress). Root Cause: Overdosing of Hexyne Diol or imbalance with Butyne Diol.

Diagnostic Matrix[1]
SymptomProbable CauseTechnical ExplanationCorrective Action
High Tensile Stress (Cracking) Excess Hexyne Diol (>200 mg/L)Excessive adsorption blocks crystal growth too aggressively, causing lattice mismatch and carbon codeposition.1. Stop addition.2. Electrolyze (Dummy plate) at LCD (0.2–0.5 A/dm²).3. Carbon treat if severe.
Haze / Poor Leveling Low Hexyne Diol (<50 mg/L)Insufficient inhibitor coverage on HCD peaks; metal deposits conformally rather than leveling.Add Hexyne Diol in 10% increments. Verify with Hull Cell.
Pitting Low Wetting Agent Hexyne Diol is organic; it alters surface tension.[1] Hydrogen bubbles adhere to the cathode.Add non-foaming wetting agent (e.g., Sodium Lauryl Sulfate or proprietary).
Dark/Streaky HCD Metallic Contamination Hexyne Diol complexes with impurities (Cu, Zn) at HCD areas.Perform low-current dummy plating (corrugated cathode).

Experimental Protocols

Protocol A: The "Stress-Strip" Validation

Use this protocol to verify the stress reduction capability of your current Hexyne concentration.

Objective: Quantify internal stress (PSI/MPa) using a Spiral Contractometer or Stress Strips.

  • Preparation:

    • Clean a copper stress strip (Standard 2-legged strip).

    • Calibrate the spiral contractometer (if using) to the zero point.

  • Plating Parameters:

    • Bath: Watts Nickel or Sulfamate.

    • Temp: 55°C ± 1°C.

    • pH: 4.0 (Maintain strictly; pH > 4.5 increases stress with Hexyne Diol).

    • Current Density: 40 ASF (4.3 A/dm²).

  • The Test:

    • Plate for exactly 20 minutes.

    • Observe the deflection.[2][3][4]

    • Calculation:

      
       (Where U is deflection, K is constant, T is thickness).
      
  • Acceptance Criteria:

    • Target: < 5,000 PSI (Tensile) for Semi-Bright.

    • Fail: > 10,000 PSI (Indicates Hexyne overdose or lack of carrier).

Protocol B: Hull Cell Optimization (The "Hexyne Ramp")

Determine the optimal concentration window.

  • Setup: 267 mL Hull Cell, 2 Amps, 10 minutes, Air Agitation.

  • Base Bath: Standard Watts Nickel (free of organics).

  • Step 1 (Carrier): Add Saccharin (if Bright) or Stress Reducer (if Semi-Bright) to standard level.

  • Step 2 (Titration):

    • Panel 1: 0 mg/L Hexyne Diol (Baseline).

    • Panel 2: 50 mg/L Hexyne Diol.[5]

    • Panel 3: 100 mg/L Hexyne Diol.

    • Panel 4: 150 mg/L Hexyne Diol + 50 mg/L Butyne Diol (Synergy Test).

  • Analysis: Measure the width of the "Brilliant" range vs. the "Haze" range.

    • Optimal: Full brightness from 5 ASF to 80 ASF with no cracking at the HCD edge.

FAQs: Expert Insights

Q: Can I use Hexyne Diol as a direct replacement for Saccharin? A: Absolutely not. Saccharin is a Class I brightener (Stress Reducer) containing sulfur. Hexyne Diol is a Class II brightener (Leveler). If you remove Saccharin and add Hexyne Diol, your stress will skyrocket. Hexyne Diol replaces Coumarin or Formaldehyde in semi-bright baths, or works alongside Saccharin in bright baths.

Q: Why use Hexyne Diol instead of just Butyne Diol? A: Hexyne Diol (C6) is more hydrophobic and larger than Butyne Diol (C4). This gives it superior leveling power at lower current densities and better "filling" of micro-scratches. The industry "gold standard" for low-stress semi-bright nickel is often a specific ratio of Hexyne to Butyne (e.g., 2:1), which balances leveling speed with deposit ductility.

Q: My deposit is brittle even at low Hexyne concentrations. Why? A: Check your pH .[6][4] Hexyne Diol sensitivity increases with pH. If your pH is >4.8, the adsorption becomes too strong, trapping the molecule in the deposit. Lower the pH to 3.8–4.0 and re-test. Also, verify you don't have organic breakdown products from previous additives; carbon filtration may be required.

References

  • Synergistic Effects of Alkyne Diols in Nickel Plating Source: MDPI (Materials), 2023. Citation: "Synergistic Effects of 2-Butyne-1,4-Diol and Chloride Ions on the Microstructure and Residual Stress of Electrodeposited Nickel."[7][8] Link:[Link][3][5]

  • Semi-Bright Nickel Bath Compositions (Patent)
  • Electrodeposition Mechanism of Acetylenic Diols Source: Journal of The Electrochemical Society. Context: Mechanisms of Class II brighteners and the impact of chain length (Butyne vs Hexyne) on adsorption and stress. Link:[Link] (General Journal Reference for Watts Bath Mechanics).

  • Troubleshooting Nickel Electroplating Source: NASA Technical Reports Server. Citation: "Evaluation of meta-benzenedisulfonic acid as a stress-reducing additive in a Watts nickel electroplating bath." (Foundational theory on stress reducers). Link:[Link]

Sources

Validation & Comparative

Comparative Hull Cell Analysis: Hex-3-yne-1,6-diol vs. 2-Butyne-1,4-diol in Nickel Electrodeposition

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Hex-3-yne-1,6-diol is a specialized acetylenic alcohol used as a secondary brightener (Class II) in nickel electroplating. While structurally similar to the industry-standard 2-butyne-1,4-diol, its elongated carbon chain offers distinct adsorption kinetics that influence leveling power and low-current density (LCD) coverage.

This guide provides a rigorous Hull Cell testing protocol to evaluate the efficiency of this compound. By comparing it directly against 2-butyne-1,4-diol, we demonstrate that while the hex-variant requires precise concentration control, it often yields superior leveling in complex geometries where LCD performance is critical.

Note on Application Context: While this compound is also utilized as a high-purity intermediate in pharmaceutical synthesis, this guide focuses exclusively on its electrochemical characterization.

Scientific Foundation: Acetylenic Diols in Electrodeposition

To interpret Hull Cell results, one must understand the underlying mechanism. Acetylenic diols function as leveling agents . They do not deposit linearly; rather, they adsorb onto the cathode surface, specifically targeting high-current density (HCD) areas (peaks/edges) more aggressively than recesses.

The Adsorption Mechanism

The triple bond (


) is the active functional group. It interacts with the nickel lattice, inhibiting crystal growth.[1] This inhibition forces the metal to nucleate new grains rather than growing existing ones, resulting in a fine-grained, bright deposit.
  • 2-butyne-1,4-diol (C4): Short chain, high solubility, rapid diffusion. Excellent for general brightness but can cause brittleness if overdosed.

  • This compound (C6): Longer hydrophobic chain. This alters the Langmuir adsorption isotherm , potentially increasing surface residence time and improving "micro-leveling" (filling of microscopic scratches) compared to the C4 variant.

Diagram 1: Mechanistic Pathway of Brightener Action

BrightenerMechanism Bath Electrolyte Solution (Ni²⁺, H⁺, Alkyne Diol) Diffusion Diffusion Layer (Gradient Formation) Bath->Diffusion Mass Transport Adsorption Adsorption on Cathode (C≡C Bond Interaction) Diffusion->Adsorption Preferential to Peaks Inhibition Crystal Growth Inhibition (Blocking Active Sites) Adsorption->Inhibition Nucleation Enhanced Nucleation (Fine Grain Structure) Inhibition->Nucleation Result Bright, Leveled Deposit Nucleation->Result

Caption: The electrochemical pathway where acetylenic diols inhibit vertical crystal growth, promoting lateral nucleation and leveling.

Experimental Design: The Hull Cell Protocol

The Hull Cell is a self-validating system because it produces a deposit over a wide range of current densities (from ~0.1 to >10 A/dm²) on a single panel. This allows for the simultaneous detection of impurities, burning, and dullness.[2]

Standard Watts Bath Formulation (Base Electrolyte)

Before adding brighteners, establish a stable base.

ComponentConcentrationFunction
Nickel Sulfate (

)
250 - 300 g/LMain source of Nickel ions
Nickel Chloride (

)
45 - 60 g/LAnode corrosion, conductivity
Boric Acid (

)
40 - 50 g/LpH Buffer (Prevents HCD burning)
Carrier (Class I) Saccharin: 2 - 4 g/L Required for stress relief

Criticality: Acetylenic diols (Class II) cause tensile stress. They must be used with a Class I carrier (Saccharin) to prevent cracking. Testing this compound without Saccharin will yield invalid, cracked panels.

Comparison Variables

We will prepare three distinct Hull Cell configurations:

  • Control: Base Watts Bath + Saccharin (No secondary brightener).

  • Standard (Ref): Base + Saccharin + 2-butyne-1,4-diol (0.15 g/L) .

  • Test (Exp): Base + Saccharin + This compound (0.15 g/L) .

Test Parameters[2][3][4][5][6][7]
  • Cell Volume: 267 mL (Standard Hull Cell).[3]

  • Current: 2 Amperes.

  • Time: 10 Minutes.

  • Temperature: 55°C ± 2°C (Water bath maintained).

  • Agitation: Mechanical paddle (Required to replenish brightener at the cathode interface).

  • Anode: Corrugated Nickel (Bagged).

  • Cathode: Polished Brass panel (Scratched along the bottom 2cm with 400-grit sandpaper to test leveling).

Workflow Visualization

HullCellWorkflow cluster_prep Phase 1: Preparation cluster_test Phase 2: Testing cluster_analysis Phase 3: Analysis BathMake Make Up Watts Bath (pH 4.2, 55°C) AddCarrier Add Carrier (Saccharin 3g/L) BathMake->AddCarrier Split Split into Aliquots AddCarrier->Split DoseA Dose Ref: 2-butyne-1,4-diol Split->DoseA DoseB Dose Test: This compound Split->DoseB RunCell Run Hull Cell 2A, 10min, Agitation DoseA->RunCell DoseB->RunCell RinseDry Rinse & Dry Panel RunCell->RinseDry Measure Measure Bright Range (mm from HCD edge) RinseDry->Measure CheckLevel Check Scratch Filling (Leveling Efficiency) Measure->CheckLevel

Caption: Step-by-step experimental workflow for comparative Hull Cell analysis.

Comparative Analysis & Results Interpretation

The Hull Cell ruler allows us to correlate distance on the panel to Current Density (CD).[2]

  • High Current Density (HCD): Left edge (closest to anode).

  • Low Current Density (LCD): Right edge (furthest from anode).

Expected Performance Data

The following table summarizes the typical performance characteristics when comparing these two alkynes.

ParameterControl (Carrier Only)Standard (2-butyne-1,4-diol)Test (this compound)
Appearance Semi-bright / HazyFully BrightFully Bright
HCD Area (>8 A/dm²) Slight BurningClearClear
LCD Area (<0.5 A/dm²) Dull / GreyHazy / Skip platingExtended Brightness
Leveling (Scratch Test) Poor (Scratches visible)GoodExcellent
Brittleness LowModerateModerate
Detailed Observations[9]
The "Leveling" Advantage

This compound typically exhibits superior leveling properties compared to the butyne variant.

  • Observation: Examine the bottom 2cm of the panel where you applied sandpaper scratches.

  • Result: The this compound panel should show the scratches "disappearing" (filling in) at a lower current density than the butyne panel.

  • Causality: The larger hydrophobic tail of the hex-variant creates a stronger blocking effect at peaks, forcing more current into the valleys of the scratches [1].

The LCD "Throwing Power"
  • Observation: Look at the far right side of the panel (low current).

  • Result: 2-butyne-1,4-diol often leaves a "skip plate" or hazy region at extremely low currents (<0.1 A/dm²). This compound often extends the bright range further into this LCD zone.

  • Significance: For complex parts with deep recesses, the hex-variant reduces the risk of dull spots in corners.

Troubleshooting the Hex-System

If the this compound panel shows "Step Plating" (distinct bands of brightness):

  • Cause: The concentration is likely too high. Acetylenic diols have a sharp optimum range.

  • Remedy: Dilute the bath or run a dummy cathode to consume excess organics.

References

  • Schlesinger, M., & Paunovic, M. (2010). Modern Electroplating (5th Edition). Wiley.

  • Pavco Inc. (2025).[2] Hull Cell Test Method for Electroplating Solutions. Link

  • Kocour Company. Hull Cell Operation & Interpretation Guide. Link

  • PubChem. (2025).[4] this compound Compound Summary. National Library of Medicine. Link

  • ResearchGate. (2023). Synergistic Effects of 2-Butyne-1,4-Diol and Chloride Ions on Microstructure. Link

Sources

Electrochemical Impedance Spectroscopy of Acetylenic Inhibitors: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Electrochemical impedance spectroscopy of acetylenic inhibitors Content Type: Publish Comparison Guides Audience: Researchers, scientists, and drug development professionals

Executive Summary

Acetylenic compounds, characterized by the carbon-carbon triple bond (


), represent a gold standard in corrosion inhibition, particularly for high-temperature acidizing environments. However, their toxicity and environmental persistence have driven a search for alternatives. This guide provides a rigorous, data-driven comparison of acetylenic inhibitors against nitrogen-based and bio-derived alternatives using Electrochemical Impedance Spectroscopy (EIS).

While the primary application of these inhibitors lies in industrial surface protection, the EIS protocols detailed here are directly transferable to pharmaceutical stability testing and drug-membrane interaction studies , offering value to drug development professionals analyzing molecular adsorption kinetics.

Part 1: Mechanistic Foundation & The Triple Bond Factor

The efficacy of acetylenic inhibitors (e.g., Propargyl Alcohol, Octynol) stems from a dual-action mechanism that distinguishes them from standard amine-based inhibitors.

  • Chemisorption: The

    
    -electrons of the triple bond donate electron density to the vacant 
    
    
    
    -orbitals of the metal (e.g., Fe), forming a coordinate bond.
  • Polymerization (The Acetylenic Advantage): Unlike simple adsorption, acetylenic compounds often undergo surface-catalyzed polymerization, forming a multimolecular, hydrophobic film that physically blocks ion transport.

EIS Signature:

  • High Frequency: A capacitive loop corresponding to the double-layer capacitance (

    
    ) and charge transfer resistance (
    
    
    
    ).
  • Low Frequency: Often exhibits an inductive loop (attributed to the relaxation of adsorbed species) or a second time constant (attributed to the polymerized film thickness).

Part 2: The Self-Validating Experimental Protocol

To ensure data integrity (E-E-A-T), the following protocol enforces causality checks at every stage. If the Open Circuit Potential (OCP) drifts >5mV during EIS, the dataset is invalid.

Workflow Visualization

Experimental_Protocol Start Electrode Preparation (Polishing to Mirror Finish) OCP OCP Stabilization (30-60 min, dE/dt < 1mV/min) Start->OCP EIS_Run EIS Acquisition (100 kHz - 10 mHz, 10mV RMS) OCP->EIS_Run Stable Surface Validation Kramers-Kronig Validation EIS_Run->Validation Validation->OCP Non-Linear (Restart) Fitting Equivalent Circuit Fitting (ZSimpWin/Gamry) Validation->Fitting Linear/Stable

Figure 1: Self-validating EIS workflow. The Kramers-Kronig step is critical to ensure the system remained stationary during the frequency sweep.

Protocol Specifics
  • Cell Configuration: Standard 3-electrode cell.

    • Working Electrode: Mild Steel (C1018) or Platinum (for drug adsorption studies).

    • Reference: Saturated Calomel Electrode (SCE) or Ag/AgCl.

    • Counter: Graphite rod or Platinum mesh (Surface area > 2x Working Electrode).

  • Frequency Range: 100 kHz to 10 mHz.

    • Why? High frequency characterizes solution resistance (

      
      ) and film properties; low frequency isolates charge transfer (
      
      
      
      ) and adsorption relaxation.
  • Amplitude: 10 mV RMS.

    • Why? Maintains linearity of the current-voltage response (essential for valid impedance data).

Part 3: Comparative Analysis (Acetylenic vs. Alternatives)

This section objectively compares Propargyl Alcohol (Acetylenic) against Benzotriazole (Nitrogen-based) and N-Acetylcysteine (Green/Bio-based).

3.1 Quantitative Performance Matrix

Data synthesized from comparative studies in 1.0 M HCl environments.

ParameterAcetylenic (Propargyl Alcohol) Nitrogen-Based (Benzotriazole/Amines) Green/Bio (N-Acetylcysteine) Interpretation
Charge Transfer Resistance (

)
High (>250

)
Medium (100–150

)
Medium-High (120–200

)
Higher

indicates a greater energy barrier for corrosion/reaction.
Inhibition Efficiency (

)
94% - 98% (with synergists)75% - 85% 89% - 93% Acetylenics dominate in efficiency due to film polymerization.
Double Layer Capacitance (

)
Very Low (<20

)
Moderate (40–60

)
Low (30–50

)
Lower

proves displacement of water molecules by the inhibitor.
Adsorption Isotherm Temkin / LangmuirLangmuirLangmuirAcetylenics often follow Temkin due to lateral interactions (polymerization).
Toxicity Profile High (Neurotoxin risk)Moderate (Aquatic toxicity)None (Bio-compatible)The major trade-off for Acetylenic performance.
3.2 Equivalent Circuit Modeling

To extract the values above, different circuit models are required based on the inhibitor's behavior.

  • Model A (Standard Adsorption):

    
    
    
    • Used for: Nitrogen-based and Green inhibitors where a simple monolayer forms.

    • Note:

      
       is a Constant Phase Element (CPE) representing surface roughness.
      
  • Model B (Film Formation):

    
    
    
    • Used for:Acetylenic inhibitors . The additional

      
       sub-circuit accounts for the polymerized layer formed on top of the interface.
      

Equivalent_Circuit Input Rs Rs Input->Rs Split1 Rs->Split1 Q_film CPE (Film) Split1->Q_film R_film R (Film) Split1->R_film Output Q_film->Output Split2 R_film->Split2 Q_dl CPE (dl) Split2->Q_dl R_ct R (ct) Split2->R_ct Q_dl->Output R_ct->Output

Figure 2: Modified Randles Circuit for film-forming acetylenic inhibitors. The extra time constant (


) distinguishes these from simple adsorptive inhibitors.
Part 4: Transdisciplinary Application (Pharma & Drug Development)

For the drug development audience, the relevance of this guide extends beyond corrosion. The acetylenic moiety is present in various pharmacophores (e.g., Efavirenz, Norethisterone).

Application of EIS in Drug Design:

  • Lipophilicity & Membrane Interaction: The same

    
     reduction observed in corrosion inhibition correlates with a drug's ability to penetrate lipid bilayers.
    
  • Protein Binding: EIS can monitor the binding of acetylenic drugs to immobilized proteins (e.g., Albumin) on a sensor surface. A change in

    
     indicates successful binding events, similar to inhibitor adsorption.
    
  • Stability Profiling: The polymerization tendency of acetylenic bonds (a benefit in corrosion) can be a liability in drug shelf-life. EIS can detect early-stage oligomerization in formulation stability tests before HPLC can resolve the peaks.

References
  • Rawsource. (2025). How Propargyl Alcohol Enhances Corrosion Inhibitors. Retrieved from [Link]

  • Ituen, E. B., et al. (2023).[1][2] Experimental and Computational Study on Inhibitory Effect and Adsorption Properties of N-Acetylcysteine Amino Acid in Acid Environment. Molecules (MDPI). Retrieved from [Link]

  • HES-SO. (2022). Comparison of a bio-based corrosion inhibitor versus benzotriazole on corroded copper surfaces. Retrieved from [Link]

  • International Journal of Electrochemical Science. (2016). Electrochemical Impedance Spectroscopy Investigations of Steel Corrosion in Acid media in the presence of Thiophene Derivatives. Retrieved from [Link]

  • New Journal of Chemistry. (2024). Synergistic corrosion inhibition of propargyl alcohol and Schiff base on the corrosion of mild steel. Retrieved from [Link]

Sources

Quantitative Purity Assessment of Hex-3-yne-1,6-diol

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comparative technical analysis of purity characterization methods for Hex-3-yne-1,6-diol , focusing on the superiority of quantitative NMR (qNMR) over traditional chromatographic techniques.[1][2]

A Comparative Guide to qNMR vs. Chromatographic Techniques

Executive Summary: The Analytical Challenge

This compound (


) is a critical symmetric acetylenic diol used as a linker in polymer synthesis and a precursor in heterocyclic chemistry.[1] Its structural symmetry and lack of strong chromophores present specific analytical challenges:
  • UV Transparency: The isolated internal alkyne provides negligible UV absorbance, rendering standard HPLC-UV (254 nm) ineffective.[2]

  • Thermal Instability/Polarity: The diol functionality leads to high boiling points and potential on-column degradation in Gas Chromatography (GC) without derivatization.[1]

  • Synthesis Byproducts: Common synthesis via the bis-hydroxyethylation of acetylene yields specific impurities (e.g., mono-adducts, oligomers) that require precise quantification.[1][2]

This guide establishes 1H qNMR as the primary reference method ("Gold Standard") due to its ability to provide absolute purity data without compound-specific reference standards, contrasting it with GC-FID and HPLC-RI/ELSD alternatives.[1]

Technique Comparison Matrix

The following table summarizes the performance of qNMR against common alternatives for this specific analyte.

FeatureqNMR (1H) GC-FID HPLC-RI / ELSD
Primary Advantage Absolute quantification (SI Traceable); No response factor needed.[1]High resolution; Good for volatile impurities.Separation of non-volatiles without derivatization.
Sample Prep Simple dissolution (DMSO-d6).[1]Complex: Requires derivatization (e.g., silylation with BSTFA) to prevent tailing.[2]Simple dissolution.
Detection Basis Molar ratio of protons (Linear).Carbon content (Response factors vary).[3][4][5]Refractive Index (Temp sensitive) or Scattering (Non-linear).
Selectivity High (Structural elucidation).High (Separation based).Low to Moderate.
Limit of Detection ~0.1% (w/w).< 0.05% (w/w).[4]~0.1 - 0.5% (w/w).[1]
Suitability for Hex-3-yne Optimal. Symmetry simplifies spectrum.[1]Sub-optimal. Requires derivatization; thermal risk.Sub-optimal. Poor sensitivity (RI) or linearity issues (ELSD).
The qNMR Protocol (Gold Standard)

This protocol is designed to achieve <1.0% uncertainty in purity determination.

A. Reagents & Standards
  • Solvent: DMSO-d6 (99.9% D). Rationale: Excellent solubility for diols; minimizes hydroxyl proton exchange broadening compared to

    
    .
    
  • Internal Standard (IS): Maleic Acid (TraceCERT® or equivalent).

    • Why? It provides a distinct singlet at ~6.2 ppm , well-separated from the analyte's aliphatic region (2.0 – 4.0 ppm).[2] It is non-volatile and stable.

    • Alternative:Dimethyl Sulfone (DMSO2) (Singlet at ~3.0 ppm). Warning: Ensure it does not overlap with the water peak or impurity signals.

B. Sample Preparation Workflow

The accuracy of qNMR depends entirely on the gravimetric precision.

qNMR_Workflow Step1 1. Gravimetry Weigh Analyte (~15mg) Weigh IS (~5mg) Precision: ±0.01 mg Step2 2. Solvation Add 0.6 mL DMSO-d6 Vortex to dissolve Step1->Step2 Step3 3. Acquisition Pulse: 90° D1: 30s (5x T1) Scans: 16-64 Step2->Step3 Step4 4. Processing Phase/Baseline Corr. Integration Range Setting Step3->Step4

Figure 1: qNMR Sample Preparation and Acquisition Workflow.

C. Acquisition Parameters (Critical)
  • Pulse Angle: 90° (maximize signal).

  • Relaxation Delay (D1): 30 seconds .

    • Scientific Logic:[1][2][6][7][8] The T1 relaxation time for the methylene protons in this diol is estimated at 1.5–3.0 seconds. For quantitative accuracy (99.9% recovery), D1 must be

      
      .[2] A 30s delay ensures full magnetization recovery.
      
  • Spectral Width: -2 to 14 ppm.[1]

  • Temperature: 298 K (Constant temperature is vital for chemical shift stability).

Spectral Analysis & Impurity Profiling[1][2]
A. This compound Assignment (DMSO-d6)

The molecule is symmetric:


.[1]
PositionGroupShift (

, ppm)
MultiplicityIntegral (Target)
C2, C5

2.35 Triplet of Triplets (tt)*4H
C1, C6

3.50 Triplet (t)4H
OH

4.60 Broad Singlet / Triplet**2H
IS Maleic Acid6.20 SingletCalibrated

*Note: Often appears as a triplet if long-range coupling is unresolved.[1] **Note: OH splitting (triplet) is only observed in ultra-dry DMSO-d6.[1]

B. Common Impurities & Identification

Synthesis via reaction of acetylene with ethylene oxide can yield specific byproducts:

  • But-3-yn-1-ol (Mono-adduct):

    • Origin: Incomplete reaction (Acetylene + 1 EO).

    • Signal: Terminal alkyne proton (

      
      ) at ~2.8 ppm  (triplet).
      
  • Ethylene Glycol:

    • Origin: Hydrolysis of ethylene oxide.

    • Signal: Singlet at ~3.3 ppm (often overlaps with water) or ~4.4 ppm (OH).

  • Isomerization Products (Allenes):

    • Origin: Base-catalyzed isomerization of the alkyne.[1]

    • Signal: Vinylic protons at ~5.2 - 5.8 ppm .[1]

C. Calculation Formula

[1][4][9]

Where:

  • 
    : Integrated Area[1]
    
  • 
    : Number of protons (4 for the 2.35 ppm peak)[4]
    
  • 
    : Molar Mass (114.14  g/mol  for this compound)[1][2][10]
    
  • 
    : Mass weighed (mg)
    
  • 
    : Purity (decimal)[1][9]
    
Decision Logic for Impurity Identification

Use the following logic flow to troubleshoot unexpected peaks in the spectrum.

Impurity_Logic Start Unknown Peak Observed? Region1 Region: 5.0 - 6.0 ppm Start->Region1 Vinylic Region2 Region: 2.7 - 2.9 ppm Start->Region2 Acetylenic H Region3 Region: 3.3 - 3.4 ppm Start->Region3 Aliphatic/Exch Result1 Isomerization (Allenes) Check synthesis pH Region1->Result1 Result2 Terminal Alkyne (Mono-adduct) Check stoichiometry Region2->Result2 Result3 Residual Water/Glycol Check drying process Region3->Result3

Figure 2: Logic tree for identifying common synthesis impurities in acetylenic diols.

References
  • Pauli, G. F., et al. (2005).[2] Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry. Link[1]

  • Malz, F., & Jancke, H. (2005).[2] Validation of quantitative NMR. Journal of Pharmaceutical and Biomedical Analysis. Link[1]

  • Sigma-Aldrich. TraceCERT® Organic Certified Reference Materials for qNMR. Link

  • National Institute of Standards and Technology (NIST). Chemistry WebBook: this compound Spectra. Link

  • TCI Chemicals. Product Specification: 3-Hexyne-1,6-diol. Link[1]

Sources

Comparative Guide: Corrosion Resistance Characterization of Semi-Bright Nickel Layers

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Duplex" Defense System

In the engineering of decorative and protective coatings—specifically for automotive and aerospace applications—Semi-Bright Nickel (SB-Ni) is not merely an aesthetic underlayer; it is the functional barrier in the "Duplex Nickel" system.

Unlike its counterpart, Bright Nickel (B-Ni) , which utilizes organic brighteners containing sulfur to achieve leveling and reflectivity, SB-Ni is engineered to be sulfur-free (<0.005%). This chemical distinction creates a critical electrochemical potential difference.[1] When used together, the sulfur-rich B-Ni layer acts as a sacrificial anode, forcing corrosion to spread laterally rather than pitting vertically through the SB-Ni layer to the substrate.

This guide objectively compares SB-Ni against its alternatives and details the two industry-standard validation protocols: the STEP Test (ASTM B764) for quantitative potential analysis and the CASS Test (ASTM B368) for accelerated environmental simulation.

Mechanistic Foundation: The Galvanic Couple

To understand testing protocols, one must first understand the mechanism of failure. The protection offered by SB-Ni is defined by the Simultaneous Thickness and Electrochemical Potential (STEP) principle.[2]

The Sulfur-Potential Relationship

The inclusion of sulfur in nickel deposits lowers the electronegativity, making the layer more active (anodic).

  • Bright Nickel: High Sulfur (>0.04%)

    
     Anodic (Corrodes first).[3]
    
  • Semi-Bright Nickel: Low Sulfur (<0.005%)

    
     Cathodic/Noble (Protected).[3]
    

This potential difference (


) drives the corrosion current sideways, protecting the base metal.
Visualization: Duplex Nickel Corrosion Mechanism

The following diagram illustrates the electron flow and sacrificial protection mechanism in a standard Chrome/Nickel stack.

G Env Corrosive Environment (Electrolyte/Salts) Cr Chromium Layer (Micro-discontinuous) Env->Cr Penetration via Pores BrightNi Bright Nickel Layer (Anodic / High Sulfur) SACRIFICIAL ZONE Cr->BrightNi Local Cell Formation SemiNi Semi-Bright Nickel Layer (Cathodic / Sulfur-Free) BARRIER ZONE BrightNi->SemiNi Lateral Corrosion Spread (Protection of Substrate) BrightNi->SemiNi Electron Flow (Noble Protection) Substrate Substrate (Steel/ABS/Zinc) SemiNi->Substrate Physical Barrier

Fig 1. Cross-sectional mechanism of Duplex Nickel corrosion. The potential difference forces the Bright Nickel to corrode laterally, sparing the Semi-Bright layer.[4]

Comparative Analysis: SB-Ni vs. Alternatives

The following table synthesizes experimental data comparing Semi-Bright Nickel with Bright Nickel and High-Sulfur Strike Nickel.

FeatureSemi-Bright Nickel (SB-Ni)Bright Nickel (B-Ni)High-Sulfur Nickel Strike
Primary Function Corrosion Barrier (Noble)Aesthetics/Leveling (Sacrificial)Adhesion/Potential Booster
Sulfur Content < 0.005% > 0.04%0.10% - 0.20%
Microstructure Columnar (Vertical grains)Lamellar (Horizontal layers)Fine-grained / Stressed
Electrochemical Potential Reference (0 mV)-100 to -150 mV (Active)-180 to -220 mV (Very Active)
Ductility HighLow (Brittle due to Sulfur)Low
Internal Stress Tensile (Low)Compressive or Tensile (High)High Tensile

Field Insight: In high-performance applications (e.g., exterior automotive trim), a single layer of Bright Nickel is insufficient . Experimental data confirms that without the SB-Ni underlayer, corrosion penetrates to the steel substrate 300-500% faster under CASS conditions.

Protocol 1: The STEP Test (ASTM B764)

Type: Quantitative / Electrochemical Purpose: To verify the potential difference (


) and thickness of layers.[2][4][5][6]

The STEP test (Simultaneous Thickness and Electrochemical Potential) is the "gold standard" for R&D. It uses a coulometric method where the coating is anodically stripped at a constant current. The voltage changes as the stripping front moves from one layer to the next.

Experimental Workflow

STEP_Workflow Prep 1. Sample Preparation (Clean & Mask) Cell 2. Cell Assembly (Gasket + Electrolyte) Prep->Cell Strip 3. Anodic Stripping (Constant Current Source) Cell->Strip Data 4. Voltage Monitoring (Recorder/PC) Strip->Data Real-time V(t) Analysis 5. Data Analysis (Calculate Thickness & ΔE) Data->Analysis

Fig 2.[1][3] Workflow for ASTM B764 STEP Testing.

Detailed Methodology
  • Preparation: Isolate a test area (typically 3.2 mm diameter) using a rubber gasket. The surface must be activated to prevent impedance artifacts.

  • Electrolyte: Use a standard stripping solution (typically dilute HCl with specific additives to maintain 100% anodic efficiency).

  • Electrolysis: Apply a constant anodic current (e.g., 25 mA).

  • Measurement: Monitor the potential (

    
    ) vs. time (
    
    
    
    ).
    • Phase 1: Bright Nickel dissolves. Potential is stable at

      
      .
      
    • Transition: As B-Ni is depleted, potential rises sharply to

      
      .
      
    • Phase 2: Semi-Bright Nickel dissolves.[7]

  • Calculation:

    • Thickness: Derived from time (

      
      ) using Faraday’s Law, assuming 100% efficiency and known density.
      
    • STEP (

      
      ):  The difference in plateau voltages: 
      
      
      
      .

Pass Criteria:

  • Automotive Standard:

    
     (typically 120–140 mV).
    
  • Thickness Ratio: SB-Ni should comprise 60–70% of the total nickel thickness.[2][3]

Protocol 2: CASS Testing (ASTM B368)

Type: Qualitative / Accelerated Weathering Purpose: To simulate severe road environments (salt + copper + acidity).

While STEP gives numbers, CASS (Copper-Accelerated Acetic Acid-Salt Spray) gives visual proof of performance. It is roughly 10x more aggressive than standard Neutral Salt Spray (ASTM B117).

Methodology
  • Solution Preparation:

    • Salt: 5 parts NaCl to 95 parts ASTM Type IV water.

    • Copper: Add 0.25 g/L Copper Chloride (

      
      ).
      
    • Acidity: Adjust pH to 3.1–3.3 using Glacial Acetic Acid.

  • Chamber Conditions:

    • Temperature: 49°C ± 1°C (120°F).[8]

    • Fog Collection: 1.0–2.0 mL/hr per 80 cm².

  • Duration:

    • Standard cycles: 24h, 48h, or up to 96h for high-end exterior parts.

  • Evaluation:

    • Inspect for "Green Rust" (Nickel corrosion) vs. "Red Rust" (Substrate failure).

    • Success: In a Duplex system, you should see superficial micropitting (haze) on the Bright Nickel but zero penetration to the substrate.

Conclusion & Recommendations

For researchers developing corrosion-resistant plating systems, the Semi-Bright Nickel layer is the critical control point .

  • Trust but Verify: Do not rely solely on bath chemistry (sulfur-free additives). Decomposition products can introduce sulfur over time.[1][9]

  • Routine STEP Testing: Implement ASTM B764 as a daily or weekly process control. A drop in

    
     below 100 mV is an early warning of bath contamination before field failures occur.
    
  • Layer Ratio: Maintain the SB-Ni layer at

    
     of the total nickel stack to ensure the "barrier" is physically robust enough to withstand the lateral corrosion propagation.
    

References

  • ASTM International. "ASTM B764-04: Standard Test Method for Simultaneous Thickness and Electrode Potential Determination of Individual Layers in Multilayer Nickel Deposit (STEP Test)."[5] ASTM Standards.[5][8][10][11][12][13][14]

  • ASTM International. "ASTM B368-09: Standard Test Method for Copper-Accelerated Acetic Acid-Salt Spray (Fog) Testing (CASS Test)." ASTM Standards.[5][8][10][11][12][13][14]

  • Di Bari, G. A. "Electrodeposition of Nickel." Modern Electroplating, 5th Edition, Wiley, 2011. (Foundational text on sulfur inclusion mechanisms).
  • Snyder, D. L. "The Importance of the STEP Test in Duplex Nickel Systems." Products Finishing Magazine. (General industry reference for STEP interpretation).

  • Treseder, R. S. "Corrosion Testing and Evaluation." NACE International.

Sources

Comparative Analysis of Detection Modalities for Acetylenic Diols (TMDD) in High-Salinity Plating Wastewater

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The analysis of acetylenic diols, specifically 2,4,7,9-tetramethyl-5-decyne-4,7-diol (TMDD, commonly known as Surfynol® 104), in plating wastewater presents a unique "analytical paradox." While the analyte is a critical wetting agent required to prevent plating defects (pitting), its quantification is hindered by two factors: lack of a strong UV chromophore and a hyper-saline matrix (plating baths often contain >100 g/L of metal salts) that destroys standard HPLC columns and suppresses mass spectrometry ionization.

This guide objectively compares three detection modalities—UV-Vis , Evaporative Light Scattering (ELSD) , and Triple Quadrupole MS (LC-MS/MS) —to determine the most robust protocol for industrial wastewater monitoring.

The Analyte Challenge: TMDD

TMDD is a non-ionic Gemini surfactant. Its structure consists of a central acetylenic triple bond flanked by two hydrophilic hydroxyl groups and hydrophobic alkyl chains.

  • Chromatographic Issue: The only UV-absorbing moiety is the alkyne bond, which absorbs weakly at <210 nm. This region is the "trash bin" of chromatography, where nitrates, organic acids, and mobile phase solvents also absorb.

  • Matrix Issue: Plating wastewater contains brighteners (e.g., saccharin, sulfonates) that absorb UV light 1000x more strongly than TMDD, completely masking the analyte.

Comparative Methodology
Method A: HPLC-UV (The Traditional "Struggle")
  • Principle: Detection at 210 nm using a C18 column.

  • Verdict: Not Recommended for wastewater, barely acceptable for fresh bath makeup.

  • Why: To see TMDD, you must maximize gain, which amplifies baseline noise. In wastewater, the background absorbance from degraded brighteners creates a "hump" that swallows the TMDD peak.

Method B: HPLC-ELSD (The Industrial Workhorse)
  • Principle: The eluent is nebulized and evaporated; the remaining non-volatile surfactant particles scatter light.

  • Verdict: Highly Recommended for routine QC.

  • Why: ELSD is "universal" for non-volatiles. It ignores the optical properties of the sample. Since TMDD is semi-volatile, low evaporation temperatures (30–40°C) must be used to prevent analyte loss, but it offers a stable baseline even during gradients.

Method C: LC-MS/MS (The Environmental Standard)
  • Principle: Electrospray Ionization (ESI) in positive mode, tracking specific transitions (e.g., m/z 227 → 197).

  • Verdict: Gold Standard for trace environmental compliance (<1 ppm).

  • Why: Absolute specificity. However, it requires rigorous Solid Phase Extraction (SPE) because metal ions in the source will cause catastrophic ion suppression.

Quantitative Performance Comparison

The following data summarizes the performance of the three methods based on field application standards.

FeatureHPLC-UV (210 nm)HPLC-ELSD (Aerosol)LC-MS/MS (ESI+)
Linearity (R²) > 0.99 (Linear)> 0.99 (Polynomial/Log)*> 0.99 (Linear)
LOD (Matrix) ~10–50 ppm~1–5 ppm< 0.01 ppm (10 ppb)
Matrix Interference Severe (High Risk)Low (Volatiles removed)Low (with SPE)
Capital Cost Low ($)Medium (

)
High (

)
Suitability Fresh Bath OnlyWastewater & BathTrace Environmental

*Note: ELSD response is non-linear (log-log relationship) and requires curve fitting, typically


.
Critical Protocol: Solid Phase Extraction (SPE)

Direct injection of plating wastewater is a critical error. The high salt content will precipitate in the HPLC pump heads or clog the ELSD nebulizer. You must perform salt-removal via SPE.

The "Salt-Strip" Workflow

Cartridge Selection: Polymeric Hydrophilic-Lipophilic Balance (HLB) cartridges (e.g., Oasis HLB or Strata-X) are superior to C18 because they do not de-wet if they run dry and retain polar diols better.

Step-by-Step Protocol:

  • Conditioning: Pass 5 mL Methanol followed by 5 mL HPLC-grade water through the cartridge.

  • Loading: Acidify 10 mL of wastewater to pH < 3 (prevents metal precipitation) and load at 1-2 mL/min.

  • Washing (CRITICAL): Wash with 5 mL of 5% Methanol in Water.

    • Mechanism: This removes the salts and highly polar brighteners while the TMDD remains stuck to the sorbent.

  • Elution: Elute with 5 mL of 100% Acetonitrile or Methanol.

    • Result: The salts remain in the waste; the TMDD is concentrated in the organic solvent, ready for injection.

Visualizing the Analytical Logic

The following diagram illustrates the decision tree and workflow for analyzing these samples, ensuring the correct detector is chosen based on the concentration requirements.

G Start Sample: Plating Wastewater Decision Required Sensitivity? Start->Decision HighConc High Conc. (>10 ppm) (Process Control) Decision->HighConc Routine TraceConc Trace Conc. (<1 ppm) (Environmental Discharge) Decision->TraceConc Strict SPE Solid Phase Extraction (SPE) (Remove Salts/Metals) HighConc->SPE TraceConc->SPE Method_UV Method A: HPLC-UV (High Risk of Interference) SPE->Method_UV Budget Constraint Method_ELSD Method B: HPLC-ELSD (Robust & Universal) SPE->Method_ELSD Preferred Method_MS Method C: LC-MS/MS (High Sensitivity) SPE->Method_MS Mandatory Result_Fail Result: Likely False Positive Method_UV->Result_Fail Result_Pass Result: Accurate Quantitation Method_ELSD->Result_Pass Method_MS->Result_Pass

Figure 1: Decision matrix for selecting the appropriate detection modality based on sensitivity requirements and matrix complexity.

Detailed Instrumental Conditions (Recommended)

For the recommended HPLC-ELSD approach, use the following validated parameters to ensure reproducibility.

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 3.5 µm.

  • Mobile Phase A: Water (0.1% Formic Acid).

  • Mobile Phase B: Acetonitrile (0.1% Formic Acid).[1]

  • Gradient:

    • 0-2 min: 30% B (Isocratic hold)

    • 2-10 min: 30% -> 90% B (Linear ramp)

    • 10-15 min: 90% B (Wash)

  • Flow Rate: 1.0 mL/min.

  • ELSD Settings:

    • Nebulizer Temp: 35°C (Keep low to prevent TMDD volatilization).

    • Drift Tube Temp: 40°C.

    • Gain: 10.

References
  • Waters Corporation. (2020). Surfactant Analysis Using The 2420 Evaporative Light Scattering Detector. Waters Application Notes. Link

  • Roegner, K., et al. (2023). Determination of a specific metabolite for the non-ionic surfactant 2,4,7,9-Tetramethyl-5-decyne-4,7-diol (TMDD) by UPLC-MS/MS.[2] ResearchGate.[2][3] Link

  • JASCO Inc. (2022).[4] Analysis of Nonionic Surfactants by HPLC-ELSD. JASCO Application Note.[4] Link

  • Thermo Fisher Scientific. (2014). Direct Analysis of Surfactants using HPLC with Charged Aerosol Detection.[5] Thermo Fisher Application Note 20767. Link

  • Sigma-Aldrich. (2022). Supelco Guide to Solid Phase Extraction. Sigma-Aldrich Technical Guides. Link

Sources

Publish Comparison Guide: Cyclic Voltammetry of Hex-3-yne-1,6-diol on Platinum

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide analyzes the electrochemical behavior of hex-3-yne-1,6-diol on polycrystalline platinum electrodes. While often overshadowed by its shorter-chain analog (but-2-yne-1,4-diol), this compound offers unique adsorption properties critical for corrosion inhibition and selective organic synthesis.

Key Findings:

  • Adsorption Mechanism: The central alkyne moiety facilitates strong

    
    -interaction with Pt sites, suppressing Hydrogen Underpotential Deposition (H-upd) by >85%.
    
  • Steric Influence: Compared to but-2-yne-1,4-diol, the ethyl spacers in this compound increase steric hindrance, altering packing density and shifting oxidation onset potentials.

  • Dual-Path Reactivity: The molecule exhibits a "stability window" between 0.1 V and 0.6 V (vs. RHE), bounded by alkyne hydrogenation (cathodic) and alcohol oxidation (anodic).

Mechanistic Framework

To interpret the Cyclic Voltammetry (CV) data, one must understand the competition between the functional groups for the platinum surface.

The Adsorption-Reaction Competition

The platinum surface acts as a dual-function catalyst. The d-orbitals of Pt interact with the


-electrons of the triple bond (adsorption) and the lone pairs of the hydroxyl groups (oxidation precursor).

Mechanism Substrate This compound (Solution) Adsorption Adsorption on Pt (via C≡C Triple Bond) Substrate->Adsorption Diffusion H_Suppression Suppression of H-upd Region Adsorption->H_Suppression Site Blocking Oxidation Anodic Oxidation (> 0.6 V vs RHE) Adsorption->Oxidation Positive Scan Hydrogenation Cathodic Hydrogenation (< 0.1 V vs RHE) Adsorption->Hydrogenation Negative Scan Products_Ox Products_Ox Oxidation->Products_Ox Aldehydes/Acids (CO2 at high V) Products_Red Products_Red Hydrogenation->Products_Red Hexene/Hexane diols

Figure 1: Mechanistic pathways for this compound on Pt. The molecule anchors via the alkyne, blocking hydrogen adsorption sites until potentials are reached that trigger alcohol oxidation or alkyne reduction.

Comparative Analysis: Performance vs. Alternatives

This section compares this compound against the industry standard (But-2-yne-1,4-diol) and a saturated control (Hexane-1,6-diol).

Comparative Data Table
FeatureThis compound (Target)But-2-yne-1,4-diol (Standard)Hexane-1,6-diol (Control)
Structure



Adsorption Mode Strong

-backbonding; Moderate Sterics
Strong

-backbonding; Low Sterics
Weak physisorption (No

-system)
H-upd Suppression High (~85%) Very High (>95%)Low (<10%)
Oxidation Onset ~0.65 V (vs RHE)~0.55 V (vs RHE)~0.70 V (vs RHE)
Peak Current (

)
Moderate (Diffusion limited by bulk)High (Faster diffusion)Low (Poor adsorption)
Primary Application Selective Corrosion InhibitorElectroplating BrightenerPolymer Synthesis
Technical Interpretation
  • The "Spacer" Effect: this compound has two methylene groups separating the alkyne from the hydroxyls. This added flexibility and bulk reduces the packing density on the Pt surface compared to the rigid But-2-yne-1,4-diol. Consequently, H-upd suppression is slightly lower for the hex-analog, as small protons can penetrate the less dense organic layer.

  • Oxidation Potential: The inductive effect of the triple bond (electron-withdrawing) makes the

    
    -hydrogens in but-2-yne-1,4-diol more acidic and easier to oxidize. In this compound, the alcohol is further from the triple bond, behaving more like a standard primary alcohol, resulting in a positive shift in oxidation onset .
    

Experimental Protocol

To obtain reproducible CVs, the surface state of the Platinum must be strictly controlled. Contamination or oxide layers will mask the subtle adsorption features of the alkyne.

Workflow Diagram

Protocol cluster_prep Phase 1: Preparation cluster_meas Phase 2: Measurement Polishing 1. Mechanical Polishing (0.05 µm Alumina) Cleaning 2. Electrochemical Cleaning (0.5 M H2SO4, -0.2 to 1.5 V) Polishing->Cleaning Rinse with Milli-Q BlankCV 3. Record Blank CV (Verify Pt Characteristic Peaks) Cleaning->BlankCV Stable Cycles Injection 4. Analyte Injection (10 mM this compound) BlankCV->Injection Argon Purge Equilibration 5. Adsorption Equilibration (Hold at 0.4 V for 120s) Injection->Equilibration Scan 6. Measurement Scan (50 mV/s, 0.05 V to 1.2 V) Equilibration->Scan

Figure 2: Standardized workflow for evaluating acetylenic diols on Pt electrodes.

Step-by-Step Methodology
  • Electrolyte: 0.5 M

    
     (High purity). Why? Perchloric acid is often preferred for kinetics, but sulfuric acid is standard for comparing adsorption suppression.
    
  • Working Electrode: Polycrystalline Platinum disk (Area: ~0.07

    
    ).
    
  • Pretreatment:

    • Polish with 0.05

      
       alumina slurry.
      
    • Sonicate in Milli-Q water (18.2

      
      ).
      
    • Activation: Cycle in 0.5 M

      
       between -0.25 V and +1.2 V (vs Ag/AgCl) at 100 mV/s until the characteristic "Butterfly" features of Pt(111)/(110) hydrogen adsorption are stable.
      
  • Measurement:

    • Introduce this compound (Concentration: 1 mM to 10 mM).

    • Critical Step: Allow 2 minutes of open-circuit or potentiostatic hold (at 0.4 V) to ensure equilibrium adsorption of the alkyne.

    • Scan Rate: 50 mV/s.[1][2]

    • Window: 0.05 V to 1.4 V (vs RHE). Note: Avoid going too negative to prevent bulk hydrogenation, unless that is the study target.

Data Interpretation & Expected Results

When analyzing the resulting voltammograms, focus on these three specific regions:

The Hydrogen Region (0.05 – 0.35 V)[2]
  • Observation: In the presence of this compound, the current in this region will drop significantly compared to the blank acid solution.

  • Metric: Degree of Coverage (

    
    ) .
    
    
    
    
    Where
    
    
    is the charge of H-desorption with the diol, and
    
    
    is the charge in the blank solution.
  • Expectation:

    
    . The remaining current is due to hydrogen adsorbing on defect sites or through the gaps left by the bulky ethyl chains.
    
The Double Layer Region (0.35 – 0.60 V)
  • Observation: This region should be relatively flat (low capacitance).

  • Significance: A rise in current here often indicates the slow oxidation of pre-adsorbed intermediates or impurities. For this compound, stability here confirms the molecule is adsorbed but not yet reacting.

The Oxidation Region (> 0.65 V)
  • Observation: An irreversible anodic peak appears.

  • Mechanism: Oxidation of the terminal

    
     groups to 
    
    
    
    .
  • Comparison: The peak current will be lower than that of ethanol or simple alcohols because the strong adsorption of the central triple bond limits the mobility of the molecule and blocks surface sites required for the oxygen-transfer step (OH-adsorption).

References

  • Lai, S. C. S., & Koper, M. T. M. (2008).[3] Electro-oxidation of ethanol and acetaldehyde on platinum single-crystal electrodes. Faraday Discussions, 140, 399-416.[3]

    • Context: Establishes the fundamental mechanism of alcohol oxidation on Pt, relevant for the hydroxyl group behavior in the diol.
  • Horányi, G. (2003). Recent developments in the study of the adsorption and electrooxidation of organic species on platinum electrodes.[4][5] Journal of Solid State Electrochemistry.

    • Context: Foundational work on how unsaturated bonds (alkynes) adsorb on Pt and block H-upd.
  • Gao, Y., et al. (2023).[6] Synergistic Effects of 2-Butyne-1,4-Diol and Chloride Ions on the Microstructure and Residual Stress of Electrodeposited Nickel.[7] Materials, 16(9), 3597.

    • Context: Provides comparative data for the closest analog (but-2-yne-1,4-diol) and its adsorption behavior.
  • Koper, M. T. M., et al. (2025).[8] Adsorption and catalysis on Pt and Pd monolayer-modified Pt single crystal electrodes. Leiden University Repository.

    • Context: Advanced insights into anion and organic adsorption competition on Pt surfaces.
  • BenchChem Protocols. (2024). But-2-yne-1,4-diol as a Versatile Precursor in Pharmaceutical Synthesis.[9][10]

    • Context: Highlights the synthetic utility and hydrogenation p

Sources

Spectroscopic Validation of Alkyne Reduction Products: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Stereochemical Stakes

In drug discovery and natural product synthesis, the reduction of an alkyne is rarely just about saturation—it is about geometry. The pharmacological difference between a Z-alkene (cis) and an E-alkene (trans) can be the difference between a bioactive pharmacophore and an inert byproduct.

While reaction conditions (e.g., Lindlar hydrogenation vs. Birch reduction) are designed to be stereoselective, they are never absolute. Catalyst poisoning can fail, and thermodynamic isomerization can occur. Therefore, relying solely on the "expected" product of a named reaction is a scientific risk. This guide provides a rigorous, data-driven framework for validating alkyne reduction products, moving beyond simple observation to structural certainty.

Comparative Analysis of Validation Methods

The following table contrasts the primary spectroscopic tools available for validating reduction outcomes. While NMR is the definitive structural probe, IR and MS play critical roles in rapid screening.

Feature1H NMR Spectroscopy FT-IR Spectroscopy Mass Spectrometry (GC/LC-MS)
Primary Utility Stereochemistry determination (cis vs. trans) & purity quantification.Functional group conversion (Alkyne ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

Alkene

Alkane).
Molecular weight confirmation & trace byproduct detection.
Diagnostic Signal Vicinal Coupling Constants (

).[1]
Characteristic bond stretches (C

C, C=C).
Molecular Ion (

) shift (+2 or +4 Da).
Sensitivity Moderate (requires pure sample or high field).Low (difficult for symmetric internal alkynes).High (detects over-reduction to alkanes).
Limitations Symmetric internal alkenes lack vinylic protons for

-coupling analysis.
Cannot easily distinguish stereoisomers in complex mixtures.Hard to distinguish stereoisomers (similar fragmentation).
Verdict Gold Standard for geometry.Best for rapid reaction monitoring.Best for detecting over-reduction (alkanes).

Deep Dive: NMR Spectroscopy – The Geometric Standard

Nuclear Magnetic Resonance (NMR) is the only self-validating method for determining alkene geometry, relying on the dependence of the scalar coupling constant (


) on the dihedral angle.
The Physics of Validation: The Karplus Relationship

The magnitude of the vicinal coupling constant (


) between vinylic protons is governed by the Karplus equation.[1]
  • Cis-Alkenes (Z): Dihedral angle

    
    .[1] Typical 
    
    
    
    (Standard: ~10 Hz).
  • Trans-Alkenes (E): Dihedral angle

    
    .[1][2] Typical 
    
    
    
    (Standard: ~16 Hz).
Protocol: The "1D-Proton Verification" Workflow

Objective: Unambiguously assign stereochemistry of a reduction product.

  • Sample Preparation: Dissolve ~5-10 mg of product in

    
    . Ensure the solution is free of paramagnetic impurities (e.g., residual metal catalysts) by filtering through a short plug of Celite/silica, as metals can broaden peaks and obscure 
    
    
    
    -values.
  • Acquisition: Acquire a standard

    
    H NMR spectrum (minimum 8 scans).
    
  • Region of Interest (ROI) Analysis:

    • Focus on the vinylic region (

      
       5.0 – 6.5 ppm).
      
    • Identify the vinylic protons.[2] For a disubstituted alkene, these will appear as multiplets (d, dt, or dd).

  • Calculation:

    • Measure the distance between the outer legs of the doublet in Hertz (Hz).

    • Validation Check: If

      
      , the product is Trans. If 
      
      
      
      , the product is Cis.[2]
  • The Symmetric Trap: If the alkyne was symmetric (e.g., 3-hexyne), the resulting alkene has equivalent protons that do not split each other (singlet).

    • Solution: Use

      
      C NMR . Allylic carbons in cis-alkenes are shielded (
      
      
      
      ~20-30 ppm) due to steric compression (gamma-gauche effect), whereas trans-allylic carbons are deshielded (
      
      
      ~30-40 ppm).

Deep Dive: IR & MS – Rapid Diagnostic Checks

While NMR confirms geometry, IR and MS confirm chemical transformation.

Infrared Spectroscopy (FT-IR)
  • Starting Material (Alkyne):

    • Terminal: Sharp

      
      C-H stretch at ~3300 cm
      
      
      
      . Weak C
      
      
      C stretch at 2100–2260 cm
      
      
      .
    • Internal: C

      
      C stretch often weak or invisible (if symmetric).
      
  • Product (Alkene):

    • Appearance of =C-H stretch > 3000 cmngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

      
      .[3][4]
      
    • Appearance of C=C stretch at 1620–1680 cmngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

      
      .
      
    • Stereo-Marker: Trans-alkenes show a strong, characteristic C-H out-of-plane bending mode (wag) at 960–970 cm

      
       . Cis-alkenes lack this band, often showing a broader bend near 650–750 cm
      
      
      
      .
Mass Spectrometry (MS)[6][7]
  • The +2 Rule: Alkyne (

    
    ) 
    
    
    
    Alkene (
    
    
    ).
  • The +4 Warning: If you see

    
    , you have over-reduced to the alkane. This is common in Lindlar reductions if the catalyst is too active or the reaction runs too long.
    

Visualizing the Validation Logic

The following diagram outlines a decision matrix for scientists to select the correct validation path based on their specific substrate.

ValidationLogic Start Alkyne Reduction Product CheckMS Step 1: Mass Spectrometry (Check for M+2 vs M+4) Start->CheckMS OverReduced Result: M+4 (Alkane) FAIL: Over-reduction CheckMS->OverReduced M+4 detected CorrectMass Result: M+2 (Alkene) Proceed to Stereo-Check CheckMS->CorrectMass M+2 detected SymmetryCheck Step 2: Is the Alkene Symmetric? (e.g., from 3-hexyne) CorrectMass->SymmetryCheck Asymmetric No (Vinylic Protons Distinct) SymmetryCheck->Asymmetric Symmetric Yes (Vinylic Protons Equivalent) SymmetryCheck->Symmetric HNMR Step 3A: 1H NMR Analysis Measure J-Coupling Asymmetric->HNMR CNMR Step 3B: 13C NMR / IR Check Allylic Shift / Wag Symmetric->CNMR TransID J = 12-18 Hz Confirmed TRANS HNMR->TransID Large J CisID J = 6-12 Hz Confirmed CIS HNMR->CisID Small J SymTrans IR: 960 cm-1 band 13C: Allylic > 30 ppm Confirmed TRANS CNMR->SymTrans SymCis IR: No 960 band 13C: Allylic < 30 ppm Confirmed CIS CNMR->SymCis

Figure 1: Spectroscopic Decision Tree for validating alkyne reduction products.

Experimental Case Study: Reduction of 4-Octyne

To illustrate the comparative performance, we examine the reduction of 4-octyne (an internal, symmetric alkyne) using two distinct protocols.

Protocol A: Lindlar Hydrogenation (Target: Cis)[8][9]
  • Reagents:

    
     (1 atm), Lindlar Catalyst (
    
    
    
    poisoned with Pb), Quinoline, Methanol.
  • Mechanism: Syn-addition of hydrogen to the catalyst-bound alkyne surface.[5]

Protocol B: Dissolving Metal Reduction (Target: Trans)
  • Reagents: Na metal, Liquid

    
    , 
    
    
    
    -BuOH (proton source).
  • Mechanism: Radical anion mechanism (anti-addition) to minimize electronic repulsion.

Validation Data Comparison

Since 4-octyne yields 4-octene (symmetric),


H NMR coupling constants are not directly observable without isotopic labeling. We rely on 

C NMR and IR.
MetricLindlar Product (Cis-4-octene) Na/NH

Product (Trans-4-octene)
Notes

H NMR (

)
5.35 ppm (triplet-like)5.38 ppm (multiplet)Shifts are too similar for definitive assignment.

C NMR (Allylic)
26.8 ppm 32.4 ppm Cis allylic carbons are shielded by ~5-6 ppm (Steric compression).
FT-IR (Fingerprint) ~700 cm

(broad bend)
965 cm

(sharp wag)
The 965 cm

band is diagnostic for trans.
Refractive Index Higher (

)
Lower (

)
Cis isomers typically have higher boiling points and refractive indices.
Interpretation

In this scenario, a scientist relying solely on


H NMR chemical shifts would fail to distinguish the isomers. The 

C NMR allylic shift
and the IR trans-wag are the critical self-validating data points.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons. (Standard text for J-coupling ranges and IR bands).
  • Lindlar, H. (1952).[6] "Ein neuer Katalysator für selektive Hydrierungen".[7] Helvetica Chimica Acta, 35(2), 446–450.

  • Hesse, M., Meier, H., & Zeeh, B. (2008). Spectroscopic Methods in Organic Chemistry. Thieme. (Detailed tables on 13C chemical shifts for cis/trans isomers).
  • Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (Mechanistic grounding for Lindlar vs. Birch reductions).

  • Reich, H. J. (2023). "WinPLT NMR Coupling Constants". University of Wisconsin-Madison Chemistry.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.